Sucrose-13C6-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.25 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
InChI Key |
CZMRCDWAGMRECN-VMDNQWARSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Sucrose-¹³C₆: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sucrose-¹³C₆, an isotopically labeled form of sucrose, for its application in advanced research and development. This document details its chemical properties, primary applications in metabolic research, and provides illustrative experimental workflows and data presentation formats.
Introduction to Sucrose-¹³C₆
Sucrose-¹³C₆ is a stable, non-radioactive isotopically labeled form of sucrose where six of the twelve carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). Sucrose itself is a disaccharide composed of two monosaccharides: glucose and fructose. The ¹³C labeling can be specifically on the glucose or the fructose moiety, a critical distinction for tracing metabolic pathways. Therefore, it is essential to specify the labeled unit, for example, as Sucrose-(glucose-¹³C₆) or Sucrose-(fructose-¹³C₆). This labeling allows researchers to trace the metabolic fate of the glucose or fructose portion of the sucrose molecule as it is metabolized by cells or organisms.
Its primary application lies in metabolic flux analysis (MFA), where it serves as a tracer to elucidate the activity of metabolic pathways under various conditions.[1][2] It is also utilized as an internal standard in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of Sucrose-¹³C₆ is particularly relevant in studies of metabolic diseases, obesity, diabetes, and plant metabolism.[3][4]
Chemical and Physical Properties
The fundamental chemical and physical properties of Sucrose-¹³C₆ are summarized in the table below. These properties are consistent across various suppliers.
| Property | Value | References |
| Synonyms | D-(+)-Saccharose-¹³C₆, Sucrose-(glucose-¹³C₆), Sucrose-(fructose-¹³C₆) | |
| Chemical Formula | ¹³C₆C₆H₂₂O₁₁ | |
| Molecular Weight | 348.25 g/mol | |
| Physical State | Solid | |
| Melting Point | 185-187 °C | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Mass Shift | M+6 | |
| Storage | Store at room temperature. | |
| Solubility | Soluble in water. |
Experimental Protocols
The following sections outline a general workflow for a ¹³C-labeling experiment using Sucrose-¹³C₆ in cultured mammalian cells for metabolic flux analysis.
Cell Culture and Labeling
A typical workflow for a labeling experiment involves culturing cells in a medium containing the ¹³C-labeled sucrose.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography Tandem Mass Spectrometry Quantification of ¹³C-Labeling in Sugars - UNT Digital Library [digital.library.unt.edu]
- 4. d-nb.info [d-nb.info]
The Core Principles of 13C Stable Isotope Labeling in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation of 13C stable isotope labeling in metabolic research. This powerful technique has become an indispensable tool for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic reprogramming inherent in various diseases, thereby accelerating drug discovery and development.
Core Principles of 13C Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within a biological system.[1] In the context of metabolic research, carbon-13 (¹³C) is the most commonly used stable isotope. The fundamental principle involves replacing the naturally abundant carbon-12 (¹²C) atoms in a substrate molecule with ¹³C atoms.[2] This "labeled" substrate is then introduced to cells, tissues, or organisms.
As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[2] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution of these heavy isotopes throughout the metabolic network.[3] This allows for the qualitative and quantitative assessment of metabolic pathway activity.
The key output of these experiments is the mass isotopologue distribution (MID) , which represents the fractional abundance of a metabolite with a specific number of ¹³C atoms.[2] For instance, a metabolite with three carbon atoms can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). The MID provides a detailed snapshot of how a specific nutrient contributes to the synthesis of various metabolites.
Experimental Workflow: From Design to Data Analysis
A typical 13C labeling experiment follows a structured workflow, encompassing careful experimental design, precise execution, and rigorous data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key steps in a typical 13C labeling experiment.
This protocol is an example for adherent mammalian cells, such as the A549 human lung adenocarcinoma cell line.
-
Cell Seeding : Seed 200,000 cells per well in a 6-well plate.
-
Culture Medium : Use the appropriate culture medium for the chosen cell line (e.g., DMEM).
-
Incubation : Incubate the cells at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically mid-log phase).
-
Prepare Labeling Medium : Prepare the culture medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) at the desired concentration.
-
Medium Exchange : Remove the existing medium from the cell culture plates.
-
Wash : Gently wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.
-
Add Labeling Medium : Add the prepared ¹³C-labeling medium to the cells.
-
Incubation : Return the plates to the incubator and incubate for a predetermined time to allow for the incorporation of the ¹³C label into the metabolome. The time required to reach isotopic steady state varies for different metabolites and pathways. For example, glycolytic intermediates typically reach a steady state within minutes, while TCA cycle intermediates may take several hours.
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
-
Aspirate Medium : Quickly aspirate the labeling medium from the wells.
-
Wash : Immediately wash the cells with ice-cold saline (0.9% NaCl).
-
Quenching : Add liquid nitrogen directly to the culture plate to flash-freeze the cells.
-
Metabolite Extraction :
-
Place the plate on dry ice.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the samples on dry ice or at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.
-
Derivatization :
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.
-
-
Analysis : The derivatized samples are then ready for injection into the GC-MS system.
Data Presentation: Quantitative Insights into Metabolism
The quantitative data obtained from 13C labeling experiments, primarily the Mass Isotopologue Distributions (MIDs), provide a wealth of information about metabolic pathway activity. These data are often presented in tables for clear comparison.
Table 1: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates in Cancer Cells Labeled with [U-¹³C₆]-Glucose
This table presents hypothetical MID data for key metabolites in a cancer cell line cultured with uniformly labeled glucose. The distribution of labeled carbons reveals the contribution of glucose to these central metabolic pathways.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10 | 5 | 85 | - | - | - | - |
| Lactate | 12 | 6 | 82 | - | - | - | - |
| Citrate | 20 | 10 | 45 | 5 | 15 | 5 | 0 |
| α-Ketoglutarate | 25 | 15 | 30 | 10 | 20 | - | - |
| Malate | 30 | 20 | 25 | 15 | 10 | - | - |
M+n represents the fraction of the metabolite containing 'n' ¹³C atoms.
Table 2: Estimated Metabolic Fluxes in Cancer Cells Treated with a PI3K Inhibitor
Metabolic Flux Analysis (MFA) uses MID data, along with a stoichiometric model of cellular metabolism, to calculate the rates (fluxes) of intracellular reactions. This table shows hypothetical flux data for cancer cells treated with a PI3K inhibitor, demonstrating how 13C labeling can be used to assess the metabolic effects of drug candidates. Fluxes are normalized to the glucose uptake rate.
| Metabolic Flux | Control | PI3K Inhibitor |
| Glucose Uptake | 100 | 80 |
| Glycolysis (Pyruvate production) | 180 | 140 |
| Lactate Secretion | 160 | 120 |
| Pentose Phosphate Pathway | 15 | 10 |
| Pyruvate Dehydrogenase (PDH) | 20 | 15 |
| Citrate Synthase | 25 | 18 |
| Glutamine Anaplerosis | 30 | 35 |
Visualization of Metabolic and Signaling Pathways
Graphviz (DOT language) is a powerful tool for visualizing the complex networks of metabolic and signaling pathways.
Signaling Pathway: PI3K/Akt/mTOR Regulation of Central Carbon Metabolism
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. This pathway exerts significant control over central carbon metabolism, promoting glucose uptake and its utilization through glycolysis. 13C stable isotope labeling is instrumental in dissecting how this signaling cascade rewires metabolism.
Applications in Drug Development
13C stable isotope labeling is a valuable tool throughout the drug development pipeline.
-
Target Identification and Validation : By elucidating the metabolic dependencies of diseased cells, this technique can help identify novel metabolic enzymes as potential drug targets.
-
Mechanism of Action Studies : It can be used to determine how a drug candidate alters metabolic pathways, providing insights into its mechanism of action.
-
Pharmacodynamic Biomarker Discovery : Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers to assess drug efficacy.
-
Toxicity Studies : Understanding how a drug affects the metabolism of healthy tissues can help in assessing its potential toxicity.
Conclusion
13C stable isotope labeling, coupled with advanced analytical and computational methods, provides an unparalleled view into the intricate workings of cellular metabolism. For researchers in academia and the pharmaceutical industry, this technique is essential for unraveling the complexities of metabolic regulation in health and disease, and for driving the development of novel therapeutics that target metabolic vulnerabilities. The detailed protocols and data interpretation frameworks presented in this guide offer a solid foundation for the successful application of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 13C-Labeled Sucrose in Metabolomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone of systems biology, providing a quantitative understanding of cellular metabolism. While glucose is the most commonly used tracer, 13C-labeled sucrose offers unique advantages for studying a range of biological systems, from microbial fermentation to plant physiology and human gut health. Sucrose, a disaccharide composed of glucose and fructose, allows researchers to probe the distinct metabolic fates of these two monosaccharides simultaneously.
This technical guide provides an in-depth overview of the applications of 13C-labeled sucrose in metabolomics, with a focus on experimental design, methodologies, and data interpretation. The nomenclature for labeled sucrose can vary; while product catalogs may use identifiers like "Sucrose-13C6-1," the scientific literature employs more descriptive terms such as [U-13C6glc]sucrose (glucose moiety uniformly labeled), [U-13C6fru]sucrose (fructose moiety uniformly labeled), or [U-13C12]sucrose (the entire molecule is uniformly labeled). Understanding the labeling pattern is critical for designing informative experiments.
Core Principles of 13C-Sucrose Based Metabolomics
The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system at a metabolic steady state. As the cells metabolize the labeled sucrose, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various intracellular metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates (fluxes) of metabolic pathways can be quantified.
The choice of a specifically labeled sucrose molecule is a critical aspect of experimental design. For instance, using sucrose with a labeled fructose moiety ([U-13C6fru]sucrose) allows for the precise tracking of the fructose component through metabolic pathways, distinguishing it from the unlabeled glucose component. This is particularly useful in organisms where glucose and fructose metabolism are channeled through different initial pathways.
Key Applications of 13C-Labeled Sucrose
The application of 13C-labeled sucrose spans various fields of metabolic research:
-
Microbial Metabolic Engineering : In industrial biotechnology, where sucrose from sources like sugarcane and sugar beets is a common feedstock, 13C-sucrose is invaluable for optimizing the production of biofuels and biochemicals. Tracing the metabolism of 13C-sucrose helps identify bottlenecks in production pathways and engineer more efficient microbial strains.
-
Plant Science : Sucrose is the primary photosynthetic product transported in most plants. Uniformly labeled 13C-sucrose is used in plant metabolomics to study carbon allocation and utilization in different tissues (sinks and sources) under various environmental conditions.[1][2]
-
Clinical Diagnostics and Gut Health : The 13C-sucrose breath test is a non-invasive method for assessing the activity of the intestinal enzyme sucrase-isomaltase.[3][4] A deficiency in this enzyme leads to an inability to digest sucrose, and by measuring the amount of 13CO2 exhaled after ingesting 13C-sucrose, clinicians can diagnose conditions like congenital sucrase-isomaltase deficiency and environmental enteric dysfunction.[5]
-
Mammalian Cell Metabolism : While less common than glucose, 13C-sucrose can be used to study the metabolism of cancer cells and other mammalian cells that can utilize sucrose. This is particularly relevant for understanding the metabolic flexibility of tumors and identifying potential therapeutic targets.
Data Presentation: Quantitative Flux Analysis
A primary output of 13C-MFA is a quantitative flux map, which provides the rates of reactions throughout the central carbon metabolism. The data is often presented as relative or absolute flux values.
Table 1: Metabolic Flux Partitioning in Basfia succiniciproducens using [13C6Frc]sucrose
This table summarizes the findings from a study that used sucrose labeled in the fructose moiety to investigate the pathways of sucrose catabolism in the rumen bacterium Basfia succiniciproducens, a promising candidate for bio-based succinate production. The data reveals the distribution of fructose phosphorylation between two key pathways.
| Metabolic Flux Split Point | Pathway 1 | Flux (%) | Pathway 2 | Flux (%) |
| Fructose Phosphorylation | Fructokinase | 80% | Fructose PTS | 20% |
Data adapted from Becker et al. (2017). The flux partitioning was determined by analyzing the mass isotopomer distribution in key metabolites.
Experimental Protocols
The following sections outline the general methodologies for conducting a 13C-sucrose labeling experiment.
Tracer Selection and Experimental Design
The choice of the 13C-labeled sucrose isomer is dictated by the biological question.
-
To trace the overall flow of carbon from sucrose, [U-13C12]sucrose is appropriate.
-
To differentiate the metabolic fates of the glucose and fructose moieties, selectively labeled sucrose such as [U-13C6glc]sucrose or [U-13C6fru]sucrose should be used.
The experimental design should ensure that the biological system reaches an isotopic and metabolic steady state. This is typically achieved by growing cells in a continuous culture (chemostat) or by carefully controlling the growth phase in batch cultures.
Cell Culture and Isotope Labeling
-
Microbial Cultures : Prepare a defined growth medium with the selected 13C-labeled sucrose as the primary carbon source. Inoculate with the microbial strain of interest and culture under controlled conditions (temperature, pH, aeration) to the desired growth phase (typically mid-exponential phase).
-
Mammalian Cell Cultures : Adapt cells to a medium where glucose is replaced with the 13C-labeled sucrose. Ensure that the cell line is capable of utilizing sucrose.
-
Whole Organism Studies (e.g., Breath Test) : After an overnight fast, the subject ingests a precise amount of the 13C-labeled sucrose dissolved in water.
Metabolite Quenching and Extraction
To accurately capture the intracellular metabolic state, it is crucial to rapidly halt all enzymatic activity (quenching) and extract the metabolites.
-
Quenching : For cell cultures, rapidly cool the cells to below 0°C. A common method is to plunge the culture into a cold solvent like -20°C methanol.
-
Extraction : After quenching, separate the cell biomass from the medium by centrifugation. Extract the intracellular metabolites using a solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites.
Analytical Methods
The isotopic labeling patterns of the extracted metabolites are analyzed using mass spectrometry or NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Metabolites are derivatized to make them volatile before injection into the GC-MS. GC-MS provides excellent separation and fragmentation patterns that are used to determine mass isotopomer distributions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS is suitable for analyzing a wide range of polar metabolites without derivatization. Tandem mass spectrometry (MS/MS) can provide additional structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C-NMR can provide detailed information about the specific positions of 13C atoms within a molecule, which is highly valuable for resolving complex metabolic pathways.
Data Analysis and Flux Calculation
The raw analytical data (mass spectra or NMR signals) are processed to correct for the natural abundance of 13C and determine the mass isotopomer distributions (MIDs) of key metabolites. These MIDs, along with other measured rates (e.g., substrate uptake, product secretion, biomass growth), are then used as inputs for computational models that estimate the intracellular metabolic fluxes.
Visualizations: Pathways and Workflows
Conclusion
13C-labeled sucrose is a powerful tool in the metabolomics toolbox, enabling researchers to unravel complex metabolic networks in a variety of biological systems. By carefully selecting the isotopic tracer and employing robust analytical and computational methods, it is possible to gain deep insights into cellular physiology, guide metabolic engineering strategies, and develop novel diagnostic tools. While the methodologies are well-established, the application of 13C-sucrose continues to expand, promising new discoveries in both basic and applied research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Model-Based 13C-Sucrose Breath Test Diagnostic for Gut Function Disorders Characterized by a Loss of Sucrase-Isomaltase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-Depth Technical Guide to Metabolic Flux Analysis with 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. This document details the core principles, experimental design, analytical methodologies, and computational analysis involved in a typical 13C-MFA study. It is intended to serve as a practical resource for researchers and professionals in the fields of metabolic engineering, systems biology, and drug development.
Introduction to 13C Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates of metabolic reactions within a biological system.[1][2] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA provides dynamic information about the flow of metabolites through biochemical pathways.[3] The integration of stable isotope tracers, most commonly carbon-13 (13C), has significantly enhanced the resolution and accuracy of flux measurements, establishing 13C-MFA as the gold standard for flux quantification.[1][4]
In a typical 13C-MFA experiment, a 13C-labeled substrate (e.g., glucose or glutamine) is introduced into a cell culture. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The resulting isotopic labeling patterns of these metabolites are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these labeling patterns in the context of a stoichiometric metabolic network model, the intracellular fluxes can be estimated.
The applications of 13C-MFA are vast and impactful, ranging from identifying metabolic bottlenecks in biotechnological production strains to elucidating the metabolic reprogramming that occurs in disease states like cancer. In drug development, 13C-MFA can be instrumental in understanding a compound's mechanism of action and identifying novel therapeutic targets.
The Core Workflow of 13C-MFA
A successful 13C-MFA study involves a series of well-defined experimental and computational steps. The general workflow is depicted below.
Experimental Design and Protocols
Careful experimental design is paramount for obtaining high-quality data and reliable flux estimates. Key considerations include the choice of isotopic tracer, the duration of the labeling experiment, and the analytical method for measuring isotopic enrichment.
Isotopic Tracer Selection
The selection of the 13C-labeled substrate is a critical step that significantly influences the precision of the estimated fluxes. Different tracers provide distinct labeling patterns that offer better resolution for specific pathways. For instance, [1,2-13C2]glucose is often used to resolve fluxes in the upper part of glycolysis and the pentose phosphate pathway, while [U-13C5]glutamine is more informative for the TCA cycle. Parallel labeling experiments, where cells are cultured with different tracers in separate experiments, can provide complementary information and enhance the overall resolution of the flux map.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of 13C-MFA experiments. Below are generalized protocols for cell culture, metabolite extraction, and sample preparation for mass spectrometry analysis. These should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Culture and Isotopic Labeling (Adherent Cells)
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the labeling experiment.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium with the desired 13C-labeled tracer (e.g., [U-13C6]glucose) and other necessary nutrients.
-
Isotopic Labeling: Once cells reach the desired confluency, aspirate the growth medium and replace it with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This time is typically determined empirically through time-course experiments.
Protocol 2: Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature (e.g., -20°C) to precipitate macromolecules.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris and macromolecules.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase the volatility of polar metabolites for gas chromatography, perform a two-step derivatization process. First, protect carbonyl groups via methoximation. Second, replace active hydrogens with a silyl group using a silylating agent (e.g., MTBSTFA).
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Protocol 4: Sample Preparation for LC-MS Analysis
For LC-MS analysis, derivatization is often not required. The dried metabolite extract is typically reconstituted in a solvent compatible with the liquid chromatography mobile phase before injection.
Analytical Measurement and Data Processing
Mass spectrometry is the most common analytical technique for measuring 13C labeling patterns due to its high sensitivity and resolution. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used.
The raw mass spectrometry data consists of mass isotopomer distributions (MIDs) for various metabolites. These MIDs represent the fractional abundance of each isotopologue (molecules of the same elemental composition but with different numbers of 13C atoms). Before flux calculation, the raw MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.
Metabolic Flux Calculation and Modeling
The corrected MIDs, along with measured extracellular rates (e.g., glucose uptake and lactate secretion), are used as inputs for a computational model to estimate the intracellular fluxes. This is typically achieved using specialized software packages such as INCA, Metran, or 13CFLUX2.
The software employs iterative algorithms to find the set of fluxes that best fits the experimental data by minimizing the difference between the measured and simulated labeling patterns. The output of the software is a flux map, which provides the rates for all the reactions in the metabolic model, along with confidence intervals for each estimated flux.
Data Presentation and Visualization
The quantitative results of a 13C-MFA study are typically presented in tables that summarize the estimated fluxes and their statistical uncertainties. This format allows for easy comparison of metabolic phenotypes across different conditions or cell lines.
Table 1: Example of Metabolic Flux Data in Cancer Cells
| Flux | Reaction | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |
| v1 | Glucose Uptake | 100.0 ± 5.0 | 85.0 ± 4.2 |
| v2 | Glycolysis (Pyruvate) | 180.0 ± 9.0 | 150.0 ± 7.5 |
| v3 | Lactate Secretion | 80.0 ± 4.0 | 95.0 ± 4.8 |
| v4 | Pentose Phosphate Pathway | 15.0 ± 1.5 | 12.0 ± 1.2 |
| v5 | TCA Cycle (Citrate) | 30.0 ± 2.5 | 20.0 ± 1.8 |
| v6 | Glutamine Uptake | 40.0 ± 3.0 | 55.0 ± 4.5 |
Note: Data are hypothetical and for illustrative purposes only. Fluxes are normalized to the glucose uptake rate in the control cells.
Visualizing the flux map as a pathway diagram is crucial for intuitive interpretation of the results. The Graphviz DOT language is a powerful tool for generating such diagrams.
Signaling Pathways and Metabolic Reprogramming
Cellular metabolism is tightly regulated by intricate signaling networks. Oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras pathways, are known to drive profound metabolic reprogramming in cancer cells to support their rapid proliferation and survival.
For instance, the mTOR pathway promotes anabolic processes by increasing the synthesis of proteins, lipids, and nucleotides. 13C-MFA can be employed to dissect the specific metabolic fluxes that are altered downstream of mTOR activation. Similarly, mutations in the KRAS oncogene have been shown to rewire central carbon metabolism, including increased glucose uptake and glutamine utilization.
By applying 13C-MFA in the context of specific genetic mutations or pharmacological perturbations of signaling pathways, researchers can gain a deeper understanding of the mechanisms driving metabolic reprogramming and identify potential therapeutic vulnerabilities.
Conclusion
13C Metabolic Flux Analysis is a powerful and indispensable tool for the quantitative analysis of cellular metabolism. Its ability to provide detailed flux maps of metabolic networks offers unparalleled insights into cellular physiology in both health and disease. As analytical technologies and computational tools continue to advance, the scope and precision of 13C-MFA will undoubtedly expand, further solidifying its role in fundamental biological research and the development of novel therapeutics.
References
Sucrose-¹³C₆: A Technical Guide to Tracing Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose-¹³C₆ is a stable isotope-labeled sucrose molecule in which six of the twelve carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive tracer serves as a powerful tool for elucidating the intricate pathways of carbohydrate metabolism in preclinical and clinical research.[1][2][3] By tracing the journey of the ¹³C atoms from sucrose through various metabolic routes, researchers can gain quantitative insights into the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways. This technical guide provides an in-depth overview of the application of Sucrose-¹³C₆ in metabolic research, complete with experimental protocols and data interpretation strategies relevant to drug development.
Sucrose-¹³C₆ is particularly valuable for its ability to be administered orally, mimicking the natural route of dietary sugar intake.[4] Upon ingestion, it is hydrolyzed by the intestinal enzyme sucrase into ¹³C-labeled glucose and fructose, which are then absorbed and transported to various tissues. This allows for the investigation of tissue-specific carbohydrate metabolism and the impact of therapeutic interventions on these processes.
Properties and Synthesis
Sucrose-¹³C₆ is a white, solid compound with a molecular weight of approximately 348.25 g/mol .[5] The ¹³C label is typically incorporated into either the glucose or fructose moiety of the sucrose molecule. For instance, Sucrose-(glucose-¹³C₆) contains six ¹³C atoms in the glucose unit, while the fructose unit remains unlabeled. Conversely, Sucrose-(fructose-¹³C₆) contains the label in the fructose portion. The choice of labeling pattern depends on the specific metabolic pathway under investigation.
The synthesis of Sucrose-¹³C₆ involves complex enzymatic or chemical methods to couple a ¹³C-labeled monosaccharide with an unlabeled one. The purity and isotopic enrichment of the final product are critical for accurate tracer studies and are typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Carbohydrate Metabolism Research
The primary application of Sucrose-¹³C₆ is in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of ¹³C into downstream metabolites, researchers can map the flow of carbon through various pathways.
Key Research Areas:
-
Drug Development: To assess the mechanism of action of drugs targeting metabolic pathways and to identify potential off-target effects.
-
Metabolic Diseases: To study dysregulation of carbohydrate metabolism in conditions such as diabetes, obesity, and non-alcoholic fatty liver disease.
-
Oncology: To investigate the altered glucose metabolism in cancer cells, known as the Warburg effect, and to evaluate the efficacy of metabolism-targeting cancer therapies.
-
Gastrointestinal Disorders: To assess intestinal sucrase activity and carbohydrate malabsorption using the ¹³C-sucrose breath test.
Data Presentation
Quantitative data from Sucrose-¹³C₆ tracer studies can be presented in various formats to facilitate interpretation and comparison across different experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites Following Oral Administration of Sucrose-(glucose-¹³C₆) in a Preclinical Model
| Metabolite | Tissue | Isotopic Enrichment (%) (Mean ± SD) |
| Glucose | Plasma | 45.3 ± 5.2 |
| Lactate | Plasma | 28.1 ± 3.9 |
| Alanine | Plasma | 15.7 ± 2.1 |
| Citrate | Liver | 12.5 ± 1.8 |
| Glutamate | Liver | 8.9 ± 1.3 |
| Palmitate | Adipose Tissue | 5.2 ± 0.9 |
This table presents hypothetical data for illustrative purposes, based on typical findings in ¹³C tracer studies.
Table 2: Parameters from a ¹³C-Sucrose Breath Test for Assessing Sucrase Activity
| Parameter | Control Group (n=10) | Patient Group (n=10) | p-value |
| Cumulative % ¹³CO₂ Dose Recovered at 90 min | 15.2 ± 2.5 | 5.8 ± 1.9 | <0.001 |
| Time to Peak ¹³CO₂ Excretion (Tₘₐₓ, min) | 65 ± 10 | 85 ± 15 | <0.05 |
| Area Under the Curve (AUC₀₋₁₂₀ min) | 1250 ± 180 | 450 ± 110 | <0.001 |
Data adapted from studies on congenital sucrase-isomaltase deficiency.
Experimental Protocols
Protocol 1: In Vivo Tracing of Carbohydrate Metabolism in a Rodent Model
Objective: To quantify the contribution of orally administered Sucrose-(glucose-¹³C₆) to glycolysis and the TCA cycle in the liver.
Materials:
-
Sucrose-(glucose-¹³C₆)
-
Fasting rodents (e.g., mice or rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools (e.g., forceps, scissors)
-
Liquid nitrogen
-
Metabolite extraction buffers
-
Analytical instrumentation (e.g., GC-MS, LC-MS/MS)
Procedure:
-
Animal Preparation: Fast rodents overnight (12-16 hours) to deplete glycogen stores and ensure consistent metabolic baseline.
-
Tracer Administration: Prepare a solution of Sucrose-(glucose-¹³C₆) in water. Administer the tracer solution orally via gavage at a dose of 2 g/kg body weight.
-
Blood and Tissue Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-gavage, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and rapidly excise the liver. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen liver tissue and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water). Separate the polar and non-polar fractions.
-
Sample Analysis: Analyze the isotopic enrichment of target metabolites in the plasma and liver extracts using GC-MS or LC-MS/MS. This involves separating the metabolites chromatographically and then detecting the mass-to-charge ratio of the different isotopologues.
-
Data Analysis: Correct the raw data for natural ¹³C abundance. Calculate the isotopic enrichment for each metabolite as the percentage of the metabolite pool that is labeled with ¹³C.
Protocol 2: ¹³C-Sucrose Breath Test for Assessment of Sucrase Activity
Objective: To non-invasively assess intestinal sucrase-isomaltase activity in human subjects.
Materials:
-
Uniformly labeled ¹³C-Sucrose
-
Breath collection bags or tubes
-
Infrared isotope analyzer or gas chromatography-isotope ratio mass spectrometry (GC-IRMS)
Procedure:
-
Subject Preparation: Subjects should fast for at least 8 hours prior to the test. A baseline breath sample is collected.
-
Tracer Administration: The subject ingests a solution of ¹³C-sucrose (typically 25-50 g dissolved in water).
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an appropriate analyzer.
-
Data Analysis: The rate of ¹³CO₂ excretion is calculated and expressed as a percentage of the ingested dose recovered over time. The cumulative percentage of the ¹³C dose recovered is a key indicator of sucrase activity.
Mandatory Visualizations
Caption: Ingestion and initial metabolism of Sucrose-¹³C₆.
Caption: Tracing ¹³C through central carbon metabolism.
Caption: General workflow for an in vivo tracer study.
References
- 1. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C-breath tests for sucrose digestion in congenital sucrase isomaltase-deficient and sacrosidase-supplemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucrose-(glucose-13C6) 99 atom % 13C | 2140850-84-4 [sigmaaldrich.com]
The Pivotal Role of Sucrose-13C6 in Unraveling Metabolic Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering disease mechanisms and developing effective therapeutic interventions. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have emerged as indispensable tools for mapping metabolic pathways in real-time. This technical guide delves into the application of a specific and powerful tracer, Sucrose-¹³C₆, for elucidating the complexities of metabolic networks. Comprising a ¹²C-glucose moiety and a uniformly ¹³C-labeled fructose moiety (¹³C₆), this molecule provides a unique window into the distinct and overlapping fates of these two critical monosaccharides upon cellular uptake and metabolism.
Core Principles of Sucrose-¹³C₆ Tracing
Sucrose, a primary energy source in many biological systems, is cleaved into glucose and fructose upon entering the metabolic machinery. By introducing Sucrose-¹³C₆, researchers can simultaneously track the metabolic pathways fed by both sugars. The unlabeled glucose acts as an internal control, while the ¹³C₆-fructose provides a clear signal that can be followed through various anabolic and catabolic reactions. This dual-tracer approach within a single molecule allows for a nuanced understanding of substrate preference, pathway utilization, and metabolic reprogramming in response to various stimuli or disease states.
The journey of the ¹³C atoms from fructose can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise quantification of ¹³C enrichment in downstream metabolites, providing a quantitative measure of metabolic flux through specific pathways.
Experimental Workflows: From Cell Culture to Data Analysis
The successful implementation of Sucrose-¹³C₆ tracing studies requires a meticulously planned experimental workflow. The following diagram illustrates a typical workflow for an in vitro experiment using mammalian cells, a common model in drug development research.
Detailed Experimental Protocols
Mammalian Cell Culture Labeling Protocol
This protocol provides a general framework for labeling adherent mammalian cells with Sucrose-¹³C₆.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
¹³C-free glucose and glutamine-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
Sucrose-¹³C₆ (fructose-¹³C₆)
-
Phosphate-buffered saline (PBS)
-
-80°C methanol
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing ¹³C-free glucose and glutamine-free base medium with dFBS, glutamine, and other necessary components.
-
Tracer Addition: On the day of the experiment, aspirate the growth medium and wash the cells once with PBS. Add the pre-warmed labeling medium containing the desired concentration of Sucrose-¹³C₆ (typically in the range of 1-10 mM).
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.
-
Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and add 1 mL of -80°C methanol to each well.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. Add an equal volume of -80°C water and vortex vigorously. Add an equal volume of -80°C chloroform to induce phase separation.
-
Sample Collection: Centrifuge the tubes at high speed to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein pellet. Collect the polar phase for analysis of central carbon metabolites.
-
Sample Analysis: Dry the collected polar phase under a stream of nitrogen or using a speed vacuum. The dried metabolites can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.
GC-MS Analysis Protocol for ¹³C-Labeled Metabolites
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.
GC-MS Parameters (Illustrative):
-
Instrument: Agilent GC-MS system (or equivalent)
-
Column: DB-5ms or similar
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
MS Detection: Full scan mode (m/z 50-600) or selected ion monitoring (SIM) for targeted analysis.
Quantitative Data Presentation
The analysis of ¹³C enrichment provides quantitative data on the contribution of the tracer to various metabolite pools. This data is often presented as the percentage of the metabolite pool that contains one or more ¹³C atoms.
| Metabolite | Control (% ¹³C Enrichment) | Treatment A (% ¹³C Enrichment) | Treatment B (% ¹³C Enrichment) |
| Fructose-6-phosphate | 95.2 ± 3.1 | 85.7 ± 4.5 | 98.1 ± 2.2 |
| 3-Phosphoglycerate | 60.1 ± 5.8 | 75.3 ± 6.2 | 45.9 ± 4.9 |
| Citrate | 35.7 ± 4.2 | 50.1 ± 5.1 | 20.5 ± 3.8 |
| Ribose-5-phosphate | 40.3 ± 3.9 | 30.8 ± 4.1 | 55.6 ± 6.3 |
Table 1: Illustrative quantitative data showing the percentage of ¹³C enrichment in key metabolites derived from the fructose moiety of Sucrose-¹³C₆ under different experimental conditions. Data are presented as mean ± standard deviation.
Signaling Pathways Influenced by Sucrose Metabolism
The metabolism of glucose and fructose, the constituents of sucrose, has profound effects on cellular signaling pathways that are critical in both normal physiology and disease. Two of the most important are the Insulin and mTOR signaling pathways.
The Insulin Signaling Pathway
Glucose metabolism is intricately linked to the insulin signaling pathway, which is central to maintaining glucose homeostasis. The diagram below illustrates how glucose uptake, stimulated by insulin, initiates a cascade of events that regulate key metabolic processes.
The mTOR Signaling Pathway
Fructose metabolism has been shown to have a distinct impact on the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines how fructose can influence mTORC1 activity.
Unraveling Metabolic Networks: A Beginner's Guide to Stable Isotope Tracing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing has emerged as a powerful and indispensable tool in the life sciences, offering a dynamic window into the intricate workings of metabolic pathways. Unlike traditional metabolomics which provides a static snapshot of metabolite levels, stable isotope tracing allows researchers to follow the fate of atoms as they navigate through complex biochemical networks. This guide provides a comprehensive overview of the core concepts of stable isotope tracing, detailed experimental protocols, and data interpretation strategies tailored for researchers, scientists, and professionals in the field of drug development. By leveraging the principles of stable isotope labeling, scientists can gain unprecedented insights into cellular metabolism in both healthy and diseased states, thereby accelerating the discovery and development of novel therapeutics.
Core Concepts of Stable Isotope Tracing
At its core, stable isotope tracing involves the introduction of molecules enriched with stable (non-radioactive) isotopes into a biological system.[1] These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are heavier than their more common counterparts (e.g., ¹²C, ¹⁴N, and ¹H) due to the presence of extra neutrons.[2] However, they are chemically identical, meaning they participate in the same biochemical reactions without altering the fundamental properties of the molecule.[1] This allows researchers to use them as "tracers" to track the metabolic fate of specific compounds.
The fundamental principle lies in administering a labeled substrate (the tracer) to cells, tissues, or a whole organism and then measuring the incorporation of the isotope into downstream metabolites.[1] This is typically achieved using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] By analyzing the pattern and extent of isotope labeling in various metabolites, researchers can elucidate active metabolic pathways, quantify the rates of metabolic reactions (fluxes), and identify points of metabolic regulation.
Key Terminology:
-
Isotopes: Atoms of the same element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass.
-
Stable Isotopes: Non-radioactive isotopes that do not decay over time.
-
Tracer: A molecule in which one or more atoms have been replaced by a stable isotope.
-
Tracee: The naturally occurring, unlabeled counterpart of the tracer molecule.
-
Isotopic Enrichment: The proportion of a metabolite that contains the stable isotope label, often expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE).
-
Metabolic Flux: The rate at which molecules are converted through a metabolic pathway.
-
Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with one ¹³C atom is an isotopologue of glucose with no ¹³C atoms.
-
Mass Isotopomer Distribution (MID): The distribution of the different isotopologues of a particular metabolite.
Data Presentation: Understanding Isotopic Abundance
A critical aspect of stable isotope tracing is understanding the natural abundance of stable isotopes, as this provides the baseline against which enrichment from a tracer is measured. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules.
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Source: Data compiled from various sources.
Mandatory Visualization: Illuminating Metabolic Pathways and Workflows
Visualizing the complex relationships within metabolic pathways and experimental designs is crucial for both understanding and communicating the results of stable isotope tracing studies. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Experimental Protocols: A Step-by-Step Guide
The successful execution of a stable isotope tracing experiment requires meticulous planning and execution. The following protocols provide a generalized framework for in vitro and in vivo studies, which can be adapted based on the specific research question and experimental system.
Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C]-Glucose
This protocol describes the labeling of cultured mammalian cells with uniformly labeled ¹³C-glucose to trace its entry into central carbon metabolism.
1. Cell Culture and Media Preparation:
- Culture cells of interest to the desired confluency in standard growth medium.
- Prepare the labeling medium by supplementing glucose-free DMEM with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM). The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose and other small molecules.
- Pre-warm the labeling medium to 37°C.
2. Isotope Labeling:
- Aspirate the standard growth medium from the cell culture plates.
- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
- Add the pre-warmed labeling medium to the cells.
- Incubate the cells for a predetermined duration. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. For central carbon metabolism, a time course of 0, 1, 4, 8, and 24 hours is often informative.
3. Metabolite Extraction:
- To quench metabolism rapidly, place the culture plates on dry ice and aspirate the labeling medium.
- Add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge the samples at maximum speed for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites and transfer to a new tube.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
4. Sample Analysis by GC-MS:
- Derivatization: Re-suspend the dried metabolites in a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) to make them volatile for GC-MS analysis. Incubate at 70°C for 1 hour.
- GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the individual metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.
Protocol 2: In Vivo Stable Isotope Infusion in a Rodent Model
This protocol outlines a primed-continuous infusion of a stable isotope tracer in a rodent model to study whole-body metabolism.
1. Animal Preparation:
- Acclimate the animals to the experimental conditions to minimize stress.
- For studies of fasting metabolism, fast the animals overnight with free access to water.
- Anesthetize the animal and insert catheters into a vein (for infusion) and an artery (for blood sampling).
2. Primed-Continuous Infusion:
- To rapidly achieve a steady-state isotopic enrichment in the plasma, a primed-continuous infusion protocol is often employed.
- Administer a bolus "priming" dose of the tracer to quickly fill the metabolic pool.
- Immediately follow the prime with a continuous infusion of the tracer at a lower rate to maintain a stable isotopic enrichment.
- The tracer, priming dose, and infusion rate will depend on the specific metabolic pathway being investigated. For example, to measure whole-body glucose turnover, [6,6-²H₂]-glucose is a common tracer.
3. Blood and Tissue Sampling:
- Collect a baseline blood sample before starting the infusion.
- Collect arterial blood samples at predetermined time points during the infusion to monitor the attainment of isotopic steady state.
- At the end of the infusion period, collect a final blood sample and then euthanize the animal.
- Rapidly excise tissues of interest and freeze-clamp them in liquid nitrogen to halt metabolic activity.
4. Sample Processing and Analysis:
- Plasma: Deproteinate plasma samples by adding a cold solvent like acetonitrile, centrifuge, and collect the supernatant.
- Tissues: Homogenize the frozen tissue in a cold extraction solvent and follow a similar extraction procedure as for cultured cells.
- Analysis: Analyze the isotopic enrichment in the plasma and tissue extracts using LC-MS or GC-MS, as described in the in vitro protocol. The choice of analytical platform will depend on the specific metabolites of interest.
Conclusion
Stable isotope tracing offers a dynamic and quantitative approach to understanding the complexities of metabolic networks. Its application in drug development is vast, from elucidating the mechanism of action of a drug to identifying biomarkers of drug efficacy and toxicity. By providing a detailed view of metabolic fluxes, this technology can help to identify novel drug targets and optimize therapeutic strategies. As analytical technologies and computational tools continue to advance, the utility of stable isotope tracing in both basic and applied research is set to expand, further unraveling the intricate dance of molecules that constitutes life.
References
The Differential Utility of Uniformly and Position-Specific Labeled Sucrose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, drug development, and cellular signaling, isotopically labeled molecules are indispensable tools for tracing the fate of compounds in biological systems. Sucrose, a central molecule in energy metabolism and signaling, is often studied using isotopic labeling. The choice between a uniformly labeled sucrose molecule, where every carbon atom is replaced with an isotope (e.g., ¹³C or ¹⁴C), and a position-specific labeled sucrose, where only a particular carbon atom or moiety (glucose or fructose) is labeled, can profoundly impact experimental outcomes and the interpretation of results. This technical guide provides an in-depth exploration of the core differences between these two labeling strategies, complete with experimental protocols and data to inform the design of future studies.
Core Differences and Applications
The fundamental distinction between uniformly and position-specific labeled sucrose lies in the information they provide. Uniformly labeled sucrose offers a global view of the carbon backbone's fate, making it ideal for tracking the overall distribution of sucrose-derived carbon into various metabolic pathways and biomass. In contrast, position-specific labeling allows for the dissection of the sucrose molecule, enabling researchers to follow the distinct metabolic pathways of the glucose and fructose moieties or even a single carbon atom.
Uniformly Labeled Sucrose:
-
Principle: All twelve carbon atoms in the sucrose molecule are replaced with a heavy isotope (e.g., [U-¹³C₁₂]sucrose or [U-¹⁴C]sucrose).
-
Applications:
Position-Specific Labeled Sucrose:
-
Principle: Only one or a few specific atoms or one of the monosaccharide units are labeled (e.g., [1-¹³C-glc]sucrose, [fructosyl-¹⁴C]sucrose).
-
Applications:
-
Distinguishing the metabolic fates of the glucose versus the fructose moiety of sucrose[1][4].
-
Investigating the activity of specific enzymes involved in sucrose metabolism, such as sucrose synthase and invertase.
-
Elucidating the mechanisms of polysaccharide synthesis (glucans and fructans).
-
Probing for specific metabolic rearrangements and pathway activities.
-
Quantitative Data Presentation
The choice of labeling strategy directly influences the quantitative data obtained. The following tables summarize data from studies that highlight these differences.
Table 1: Comparative Metabolism of Uniformly and Position-Specific Labeled Sucrose Esters in Rats
| Labeled Compound | Radioactivity Recovered in Lymph (%) | Interpretation |
| [U-¹⁴C]sucrose monostearate | 1.8 | Indicates that the entire sucrose moiety is not readily absorbed. |
| Sucrose [1-¹⁴C]monostearate | 20 | Suggests that the fatty acid moiety is preferentially absorbed after hydrolysis. |
Table 2: Extracellular Polysaccharide Production by Streptococcus mutans using Specifically Labeled Sucrose
| Labeled Moiety | Soluble Polysaccharide (cpm/mg cells) | Insoluble Polysaccharide (cpm/mg cells) | Interpretation |
| Glucosyl (¹⁴C) | 1,500 | 2,500 | Primarily glucan synthesis. |
| Fructosyl (³H) | 300 | 100 | Minimal fructan synthesis. |
This study utilized sucrose labeled on either the glucose or fructose unit to quantify the differential synthesis of glucans and fructans, showcasing the power of position-specific labeling.
Table 3: Comparison of [¹⁴C] and [¹³C]Sucrose for Blood-Brain Barrier (BBB) Permeability Studies
| Isotope | Apparent Brain Uptake Clearance (Kᵢₙ) (μL/min/g) | Conclusion |
| [¹⁴C]sucrose | ~0.6 | Overestimates BBB permeability due to lipid-soluble impurities. |
| [¹³C]sucrose | ~0.1 | Provides a more accurate measure of BBB permeability. |
This table highlights the importance of the purity and specific activity of the labeled compound, which can vary between commercially available radioisotopes and stable isotopes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for experiments using labeled sucrose.
Protocol 1: In Situ ¹³C Tracing of Sucrose Utilization in Plants
This protocol is adapted for researchers studying plant metabolism and transport.
1. Plant Material and Growth Conditions:
-
Grow Arabidopsis thaliana rosettes in a controlled environment (e.g., 10-hour light/14-hour dark cycle at 22°C).
2. Preparation of Labeled Sucrose Solution:
-
Prepare a 100 mM solution of [U-¹³C₁₂]sucrose in sterile water.
3. Hypocotyl Feeding Assay (HFA):
-
Carefully excise the root system of an intact rosette.
-
Immediately insert the hypocotyl into a microfuge tube containing the ¹³C-sucrose solution.
-
Allow the plant to take up the solution for a defined period (e.g., 4 hours) under controlled light and temperature conditions.
4. Sample Harvesting and Extraction:
-
Harvest individual leaves or the entire rosette and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract metabolites using a cold methanol/chloroform/water mixture.
5. Derivatization and GC-MS Analysis:
-
Dry the polar phase of the extract containing the sugars.
-
Derivatize the samples by methoximation followed by silylation.
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ¹³C enrichment in sucrose and its downstream metabolites.
6. Data Analysis:
-
Calculate the ¹³C enrichment percentage for each metabolite to trace the flow of carbon from sucrose.
Protocol 2: ¹³C-Sucrose Breath Test for Sucrase-Isomaltase Activity
This protocol is relevant for clinical research and drug development professionals investigating carbohydrate malabsorption.
1. Patient Preparation:
-
The patient should fast for at least 8 hours prior to the test.
2. Administration of ¹³C-Sucrose:
-
Administer a pre-measured dose of [U-¹³C]sucrose (e.g., 20 grams) dissolved in water.
3. Breath Sample Collection:
-
Collect a baseline breath sample before administering the sucrose solution.
-
Collect subsequent breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 90 minutes to 3 hours. Breath is collected into special bags or tubes.
4. Isotope Ratio Mass Spectrometry (IRMS) Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using IRMS.
5. Data Interpretation:
-
A rapid increase in ¹³CO₂ in the breath indicates normal sucrase-isomaltase activity, as the ¹³C-sucrose is efficiently hydrolyzed, absorbed, and metabolized.
-
A delayed or reduced ¹³CO₂ peak suggests impaired sucrase-isomaltase function.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of labeled sucrose.
References
- 1. Use of specifically labeled sucrose for comparison of extracellular glucan and fructan metabolism by oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Specifically Labeled Sucrose for Comparison of Extracellular Glucan and Fructan Metabolism by Oral Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sucrose-13C6-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cellular systems. While glucose and glutamine are the most commonly used tracers in mammalian cell culture, there is growing interest in understanding the metabolism of other carbohydrates, such as sucrose. Sucrose-13C6-1 is a stable isotope-labeled form of sucrose that can be used to trace the metabolic fate of the glucose moiety of sucrose in cells capable of its uptake and metabolism.
These application notes provide a framework for utilizing this compound in cell culture experiments, with a focus on metabolic flux analysis. A key consideration is that the ability of mammalian cells to transport and hydrolyze sucrose is not as ubiquitous as for glucose. Therefore, a preliminary assessment of the target cell line's capacity to metabolize sucrose is a critical first step.
Feasibility Assessment: Can Your Cell Line Utilize Sucrose?
Before commencing a full-scale stable isotope tracing experiment, it is essential to determine if your cell line of interest can take up and metabolize sucrose.
Background:
Mammalian cells are generally thought to primarily uptake monosaccharides. However, recent research has identified members of the solute carrier family 45 (SLC45) as potential sucrose transporters in mammals. Additionally, some cell types may possess extracellular or membrane-bound sucrase activity, which hydrolyzes sucrose into glucose and fructose for subsequent uptake.
Protocol: Sucrose Utilization Assay
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 50-60% confluency on the day of the experiment.
-
Media Preparation: Prepare two types of media:
-
Control Medium: Standard glucose-containing culture medium.
-
Sucrose-only Medium: A custom medium where glucose is replaced with an equimolar concentration of unlabeled sucrose (e.g., if standard medium has 25 mM glucose, use 25 mM sucrose). Ensure the base medium (e.g., DMEM, RPMI-1640) is glucose-free.
-
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the Control or Sucrose-only Medium to the respective wells.
-
-
Incubation: Culture the cells for 24-72 hours.
-
Assessment:
-
Cell Viability and Proliferation: Monitor the cells daily using a microscope. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at the end of the incubation period.
-
Lactate Production: Measure the lactate concentration in the culture medium. A significant increase in lactate in the sucrose-only condition suggests that the cells are metabolizing the sucrose.
-
Interpretation of Results:
-
High Viability and Proliferation in Sucrose-only Medium: Your cell line can likely utilize sucrose and is a good candidate for this compound tracing experiments.
-
Low Viability and Proliferation in Sucrose-only Medium: Your cell line is likely unable to efficiently utilize sucrose as a primary carbon source. This compound tracing may not be feasible without genetic modification to introduce a sucrose transporter or sucrase.
Protocol: Stable Isotope Tracing with this compound
This protocol is designed for cell lines that have demonstrated the ability to utilize sucrose.
Materials:
-
This compound (ensure isotopic purity is high, >99%)
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose and other small molecules.
-
Cells of interest
-
6-well or 10 cm culture dishes
-
Methanol (LC-MS grade), Acetonitrile (LC-MS grade), and Water (LC-MS grade)
-
Dry ice or liquid nitrogen
Experimental Workflow:
Step-by-step guide for in vivo labeling with Sucrose-13C6-1 in animal models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. While [U-¹³C₆]-glucose is a commonly used tracer, the use of ¹³C-labeled sucrose offers a unique approach to investigate the digestion, absorption, and subsequent metabolism of this common dietary sugar. In mammals, sucrose is hydrolyzed in the small intestine by the enzyme sucrase into its constituent monosaccharides: glucose and fructose.[1][2][3] These are then absorbed and enter circulation to be utilized by various tissues.
This document provides a detailed guide for conducting in vivo metabolic labeling studies in animal models using Sucrose-¹³C₆. For the purpose of this protocol, we will assume the use of sucrose uniformly labeled with ¹³C on the glucose moiety ([U-¹³C₆]-glucose-sucrose). This allows for the simultaneous tracing of the glucose component of sucrose while the unlabeled fructose moiety is metabolized alongside. This methodology is particularly useful for studying the distinct metabolic fates of glucose and fructose derived from a dietary disaccharide, which has implications for research in diabetes, obesity, and other metabolic disorders.
Data Presentation: Quantitative Metabolic Flux
The following tables summarize representative quantitative data that can be obtained from in vivo metabolic labeling studies using oral administration of [U-¹³C₆]-glucose-sucrose in a mouse model. The data is presented as ¹³C enrichment in key metabolites across different tissues at various time points post-gavage.
Table 1: ¹³C Enrichment in Plasma Metabolites Post-Oral Gavage (2 g/kg)
| Time Point | ¹³C₆-Glucose Enrichment (%) | ¹³C₃-Lactate Enrichment (%) | ¹³C₂-Alanine Enrichment (%) |
| 15 min | 45 ± 5 | 20 ± 4 | 15 ± 3 |
| 30 min | 35 ± 6 | 30 ± 5 | 25 ± 4 |
| 60 min | 20 ± 4 | 25 ± 5 | 20 ± 3 |
| 120 min | 10 ± 3 | 15 ± 3 | 10 ± 2 |
Table 2: ¹³C Enrichment in Liver Metabolites Post-Oral Gavage (2 g/kg)
| Time Point | ¹³C₆-Glucose-6-Phosphate (%) | ¹³C₃-Lactate (%) | ¹³C₂-Citrate (%) | ¹³C₄-Glutamate (%) |
| 30 min | 50 ± 7 | 35 ± 6 | 15 ± 3 | 10 ± 2 |
| 60 min | 30 ± 5 | 40 ± 7 | 25 ± 4 | 20 ± 3 |
| 120 min | 15 ± 4 | 25 ± 5 | 20 ± 4 | 15 ± 3 |
| 240 min | 5 ± 2 | 10 ± 3 | 10 ± 2 | 8 ± 2 |
Table 3: ¹³C Enrichment in Skeletal Muscle (Gastrocnemius) Metabolites Post-Oral Gavage (2 g/kg)
| Time Point | ¹³C₆-Glucose-6-Phosphate (%) | ¹³C₃-Lactate (%) | Glycogen ¹³C-Glucosyl Units (%) |
| 60 min | 25 ± 5 | 30 ± 6 | 15 ± 3 |
| 120 min | 15 ± 4 | 20 ± 4 | 25 ± 5 |
| 240 min | 5 ± 2 | 10 ± 3 | 20 ± 4 |
Signaling Pathway and Metabolic Fate
The following diagram illustrates the metabolic fate of orally administered sucrose, where the glucose moiety is ¹³C-labeled.
Caption: Metabolic fate of orally administered ¹³C₆-labeled sucrose.
Experimental Workflow
The diagram below outlines the key steps for an in vivo labeling experiment using oral gavage of Sucrose-¹³C₆ in a mouse model.
Caption: Experimental workflow for in vivo labeling with Sucrose-¹³C₆.
Experimental Protocols
Animal Handling and Husbandry
-
Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Preparation of Sucrose-¹³C₆ Tracer Solution
-
Tracer: [U-¹³C₆]-glucose-sucrose (ensure high isotopic purity, >99%).
-
Vehicle: Dissolve the tracer in sterile, pyrogen-free water to the desired concentration. A typical concentration for a 2 g/kg dose in a 25 g mouse with a gavage volume of 200 µL would be 250 mg/mL.
-
Preparation: Prepare the solution fresh on the day of the experiment and keep it on ice.
In Vivo Labeling Procedure (Oral Gavage)
-
Fasting: Fast the mice for 4-6 hours prior to gavage to reduce variability in baseline metabolism.[2] Water should be available ad libitum.
-
Weighing: Weigh each mouse immediately before gavage to accurately calculate the dosing volume.
-
Gavage Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, sterile, disposable feeding needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow the tube.
-
Administer the Sucrose-¹³C₆ solution slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[4]
-
Sample Collection
-
Time Points: Collect samples at predetermined time points after gavage (e.g., 15, 30, 60, 120, 240 minutes) to capture the dynamics of sucrose metabolism.
-
Euthanasia: Euthanize mice using an approved method (e.g., cervical dislocation followed by decapitation or CO₂ asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect trunk blood or perform cardiac puncture into EDTA-coated tubes. Immediately place on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Harvesting:
-
Rapidly dissect tissues of interest (e.g., liver, gastrocnemius muscle, brain, adipose tissue).
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolic activity.
-
Store frozen tissues at -80°C until metabolite extraction.
-
Metabolite Extraction
-
Tissue Pulverization: Keep tissues frozen on dry ice or in liquid nitrogen and pulverize into a fine powder using a mortar and pestle or a tissue pulverizer.
-
Extraction Solvent: Prepare a pre-chilled (-80°C) extraction solvent, typically a mixture of methanol, water, and chloroform (e.g., 2:1:2 ratio by volume).
-
Extraction Procedure:
-
Weigh a small amount of frozen tissue powder (e.g., 20-50 mg) in a pre-chilled tube.
-
Add the cold extraction solvent.
-
Homogenize the sample using a bead beater or sonicator, keeping the sample cold.
-
Vortex thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
-
Analytical Methods and Data Analysis
-
Analysis: Reconstitute the dried extracts in a suitable solvent and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Processing: Use specialized software to identify metabolites and quantify the mass isotopologue distributions (MIDs) for each metabolite.
-
¹³C Enrichment Calculation: Correct the raw MIDs for natural ¹³C abundance to determine the fractional enrichment of ¹³C in each metabolite.
-
Metabolic Flux Analysis: Utilize metabolic flux analysis (MFA) software to model the flow of ¹³C through metabolic pathways and calculate flux rates.
References
Application Note: Quantification of 13C Enrichment from Sucrose-13C6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within biological systems. The use of uniformly labeled substrates, such as Sucrose-¹³C₆, allows for the tracking of carbon atoms as they are incorporated into downstream metabolites. This application note provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the ¹³C enrichment from Sucrose-¹³C₆ in biological samples. This method involves the enzymatic hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose, followed by LC-MS/MS analysis to determine the isotopic enrichment of these hexoses. The ability to accurately measure the incorporation of ¹³C into these key metabolites provides valuable insights into carbohydrate metabolism, including glycolysis and the pentose phosphate pathway.
Principle
The method is based on the enzymatic cleavage of Sucrose-¹³C₆ into [¹³C₆]-glucose and [¹³C₆]-fructose using the enzyme invertase. Following enzymatic digestion, the resulting monosaccharides are separated by liquid chromatography and detected by tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify the different isotopologues of glucose and fructose, allowing for the determination of ¹³C enrichment.
Experimental Protocols
Materials and Reagents
-
Sucrose-¹³C₆ (uniformly labeled)
-
Invertase from Saccharomyces cerevisiae (Sigma-Aldrich, I4504 or equivalent)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide (Optima™ LC/MS grade)
-
Formic Acid (Optima™ LC/MS grade)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade), chilled to -80°C
-
Internal Standard (e.g., ¹³C₆-Glucose, ¹³C₆-Fructose of known concentration)
-
Cell culture medium (glucose-free)
Sample Preparation from Cell Culture
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Starvation (Optional): To enhance uptake of the labeled substrate, cells can be incubated in a glucose-free medium for a defined period (e.g., 1-2 hours) prior to labeling.
-
Labeling: Replace the culture medium with a medium containing a known concentration of Sucrose-¹³C₆. The concentration and labeling time should be optimized based on the cell type and experimental goals.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a known volume of water for subsequent enzymatic hydrolysis.
-
Enzymatic Hydrolysis of Sucrose
-
To the resuspended metabolite extract, add invertase solution to a final concentration of approximately 50 units/mL.
-
Incubate the mixture at 37°C for 1-2 hours to ensure complete hydrolysis of sucrose.
-
After incubation, add an equal volume of acetonitrile to precipitate the enzyme.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant, containing the ¹³C-labeled glucose and fructose, to an LC-MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 85% B to 40% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions can be used to monitor the different isotopologues of glucose and fructose. The parent ion for hexoses in negative mode is m/z 179 for the unlabeled species. For fully labeled ¹³C₆-hexose, the parent ion is m/z 185.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucose/Fructose (M+0) | 179.1 | 89.0 | 10 |
| Glucose/Fructose (M+1) | 180.1 | 89.0 | 10 |
| Glucose/Fructose (M+2) | 181.1 | 90.0 | 10 |
| Glucose/Fructose (M+3) | 182.1 | 91.0 | 10 |
| Glucose/Fructose (M+4) | 183.1 | 91.0 | 10 |
| Glucose/Fructose (M+5) | 184.1 | 92.0 | 10 |
| Glucose/Fructose (M+6) | 185.1 | 92.0 | 10 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data for ¹³C enrichment should be summarized in clear and structured tables. The mass isotopologue distribution (MID) for glucose and fructose should be presented as the fractional abundance of each isotopologue.
Table 1: Mass Isotopologue Distribution of Glucose
| Sample ID | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Control | 99.0 | 0.8 | 0.1 | 0.1 | 0.0 | 0.0 | 0.0 |
| Labeled 6h | 20.5 | 5.2 | 8.3 | 15.1 | 20.4 | 18.5 | 12.0 |
| Labeled 24h | 5.1 | 2.3 | 4.5 | 8.9 | 15.2 | 24.0 | 40.0 |
Table 2: Mass Isotopologue Distribution of Fructose
| Sample ID | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Control | 99.1 | 0.7 | 0.1 | 0.1 | 0.0 | 0.0 | 0.0 |
| Labeled 6h | 22.3 | 6.1 | 9.0 | 14.5 | 19.8 | 17.3 | 11.0 |
| Labeled 24h | 6.0 | 2.8 | 5.1 | 9.2 | 14.8 | 23.1 | 39.0 |
Mandatory Visualizations
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of ¹³C enrichment from Sucrose-¹³C₆ using LC-MS/MS. The method is robust and sensitive, allowing for the accurate determination of carbon flux through central metabolic pathways. The provided experimental procedures, data presentation guidelines, and visualizations serve as a valuable resource for researchers in metabolic studies and drug development.
Gas chromatography-mass spectrometry (GC-MS) analysis of 13C-labeled metabolites.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 13C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique is instrumental in metabolic flux analysis (MFA), enabling the quantification of in vivo metabolic pathway activity and providing critical insights for drug development and disease research.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for metabolomics, particularly for the analysis of volatile and thermally stable compounds. For many biologically relevant metabolites, which are often non-volatile, chemical derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. When combined with stable isotope labeling, specifically using 13C-labeled substrates, GC-MS becomes a powerful tool for tracing the metabolic fate of these substrates through various biochemical pathways.[1] This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism.[2]
Experimental Workflow
The overall workflow for a 13C-MFA experiment involves several key stages, from cell culture with a 13C-labeled substrate to the final data analysis and flux estimation.
Caption: A typical workflow for 13C-Metabolic Flux Analysis using GC-MS.
Detailed Experimental Protocols
Cell Culture and Labeling
The initial and critical step is to culture cells in a medium containing a 13C-labeled substrate, such as [U-13C]glucose or [1,2-13C]glucose.[3][4] The choice of labeled substrate is crucial and depends on the specific metabolic pathways under investigation. It is essential to ensure that the cells reach both a metabolic and isotopic steady state for accurate flux analysis.
Protocol:
-
Culture cells in a standard medium to the desired growth phase (e.g., mid-log phase).
-
Replace the standard medium with a medium containing the 13C-labeled substrate.
-
Continue the culture to allow for the incorporation of the 13C label into intracellular metabolites until an isotopic steady state is achieved.
-
Rapidly harvest the cells.
Quenching and Metabolite Extraction
To accurately capture the metabolic state of the cells, it is imperative to rapidly halt all enzymatic activity, a process known as quenching. This is typically achieved by using a cold solvent. Subsequent extraction separates the low molecular weight metabolites from macromolecules like proteins and lipids.
Protocol:
-
Rapidly quench the cell culture by adding a cold quenching solution, such as 60% ethanol, and immediately flash-freeze in liquid nitrogen.
-
Thaw the samples and lyse the cells to release intracellular metabolites.
-
Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
Sample Derivatization
Most metabolites, particularly those in central carbon metabolism like organic acids, amino acids, and sugars, are not sufficiently volatile for GC-MS analysis. A two-step derivatization process is commonly employed to address this.
Protocol:
-
Lyophilization: Freeze-dry the metabolite extract to completely remove water, which can interfere with the derivatization reactions.
-
Methoximation: This step protects aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound.
-
Add a solution of Methoxyamine hydrochloride (MeOx) in pyridine to the dried extract.
-
Incubate at 37°C for 90 minutes with shaking.
-
-
Silylation: This step replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group, significantly increasing the volatility of the metabolites.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the methoximated sample.
-
Incubate at 37°C for 30 minutes with shaking.
-
GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and detection. The gas chromatograph separates the different metabolites based on their boiling points and interaction with the GC column. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing information on the mass isotopomer distribution.
Typical GC-MS Parameters:
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 300 °C |
| Column | DB-5 or equivalent non-polar column |
| Oven Program | Initial temperature of 60-80°C, ramped to 300-320°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
The raw data from the GC-MS consists of mass spectra for each chromatographic peak. For 13C-MFA, the key information is the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of 13C atoms. This data must be corrected for the natural abundance of 13C and other isotopes.
Representative Quantitative Data
The following tables illustrate the type of quantitative data generated and analyzed in a typical 13C-MFA experiment.
Table 1: Mass Isotopomer Distribution (Corrected) of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Alanine | 10.5 | 25.2 | 60.3 | 4.0 | - | - | - |
| Glutamate | 5.1 | 15.8 | 35.4 | 30.1 | 13.6 | - | - |
| Citrate | 2.3 | 8.9 | 22.1 | 35.8 | 20.7 | 10.2 | - |
| Fumarate | 15.2 | 30.1 | 40.5 | 14.2 | - | - | - |
| Malate | 8.7 | 20.3 | 38.6 | 22.4 | 10.0 | - | - |
Table 2: Calculated Metabolic Flux Ratios
| Flux Ratio | Value | Description |
| Glycolysis / PPP | 3.5 | Ratio of carbon flux through Glycolysis vs. the Pentose Phosphate Pathway. |
| Anaplerosis / TCA Cycle | 0.4 | Ratio of carbon entering the TCA cycle from anaplerotic reactions vs. through citrate synthase. |
Signaling Pathway Visualization
13C-MFA is frequently used to investigate central carbon metabolism. The diagram below illustrates the interconnectedness of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Caption: Overview of central carbon metabolism pathways investigated by 13C-MFA.
Conclusion
The GC-MS-based analysis of 13C-labeled metabolites is a robust and informative technique for elucidating metabolic pathways and quantifying intracellular fluxes. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement 13C-MFA in their studies, contributing to a deeper understanding of cellular metabolism in health and disease, and aiding in the development of novel therapeutics.
References
- 1. 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Application Notes and Protocols for Analyzing Sucrose-¹³C₆ Tracer Experiments using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, a primary energy source in many biological systems, plays a central role not only in cellular bioenergetics but also in signaling pathways that regulate growth and metabolism. Stable isotope tracer analysis using uniformly labeled sucrose (Sucrose-¹³C₆) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful platform to quantitatively trace the metabolic fate of sucrose-derived carbon atoms through various metabolic pathways. This approach provides invaluable insights into the dynamic regulation of carbohydrate metabolism, making it a critical tool in basic research, drug discovery, and development.
These application notes provide a comprehensive overview and detailed protocols for conducting Sucrose-¹³C₆ tracer experiments and analyzing the resulting data using 1D and 2D NMR spectroscopy. The methodologies outlined here are designed to enable researchers to probe the flux through key metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP), and to investigate the influence of therapeutic agents on sucrose metabolism.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions (fluxes) in central carbon metabolism to understand how cells utilize sucrose under different physiological or pathological conditions.
-
Drug Development: Evaluate the mechanism of action of drugs that target metabolic pathways by measuring their impact on sucrose metabolism and downstream pathways.
-
Cancer Metabolism Research: Investigate the altered metabolic phenotypes of cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), by tracing the flow of carbon from sucrose.[1][2]
-
Plant Biology: Study carbon partitioning and allocation in plants, where sucrose is the major transport sugar.[3][4]
Experimental Workflow Overview
The general workflow for a Sucrose-¹³C₆ tracer experiment involves several key stages, from cell culture to data analysis. Each step is critical for obtaining high-quality, reproducible results.
References
Standard Operating Procedure for the 13C-Sucrose Breath Test: A Guide for Clinical Diagnosis
Application Notes
The 13C-sucrose breath test (13C-SBT) is a non-invasive diagnostic tool used to assess the activity of the sucrase-isomaltase enzyme complex in the small intestine. This test is particularly valuable for the diagnosis of Congenital Sucrase-Isomaltase Deficiency (CSID), a genetic disorder characterized by a reduced or absent ability to digest sucrose and starch. Additionally, the 13C-SBT is emerging as a useful biomarker for evaluating environmental enteropathy, a condition of small intestinal dysfunction often associated with malnutrition and poor sanitation.
The principle of the test involves the oral administration of a sucrose substrate labeled with the stable, non-radioactive isotope carbon-13 (¹³C). In individuals with normal sucrase activity, the ¹³C-sucrose is hydrolyzed into ¹³C-glucose and fructose, which are then absorbed and metabolized, ultimately leading to the exhalation of ¹³C-labeled carbon dioxide (¹³CO₂). A deficiency in sucrase activity results in reduced ¹³CO₂ exhalation, which can be quantified by analyzing breath samples collected over a specific period. This method offers a high degree of accuracy and avoids the gastrointestinal symptoms that can be provoked by hydrogen breath tests that use a large sucrose load.
This document provides a detailed standard operating procedure for conducting the 13C-sucrose breath test in a clinical research and diagnostic setting, aimed at researchers, scientists, and drug development professionals.
Experimental Protocols
Patient Preparation
Proper patient preparation is critical for accurate and reliable results.
-
Fasting: Patients should fast for a minimum of 8-12 hours prior to the test. For infants, a fast of at least 4 hours is recommended. Water can be consumed during the fasting period.
-
Dietary Restrictions: For 24 hours before the test, patients should adhere to a specific diet to minimize baseline ¹³CO₂ levels and avoid foods that could interfere with the test results.
-
Allowed Foods: Baked or broiled chicken, turkey, lean beef, lean pork, seafood, eggs, white rice, plain white bread, plain tofu, boiled or mashed potatoes (without skin), boiled or mashed carrots, and boiled or mashed turnips. .[1]
-
Seasoning: A small amount of salt, pepper, and olive oil is permissible.[1]
-
Beverages: Plain coffee, black tea, green tea, and water are allowed.[1]
-
Foods to Avoid: Foods high in natural ¹³C content, such as corn and sugarcane products, should be avoided for 3 days prior to the test in some protocols to reduce baseline variability.
-
-
Medication and Substance Avoidance:
-
Antibiotics: Avoid for 4 weeks prior to the test.
-
Laxatives and Promotility Drugs: Avoid for 1 week prior to the test.
-
Smoking and Vaping: Avoid for 24 hours before the test.[1]
-
Vitamins and Supplements: Do not take on the day of the test.
-
-
Physical Activity: Avoid exercise and sleeping for at least 1 hour before and during the test.[1]
Test Administration and Sample Collection
-
Baseline Breath Sample: Before administering the ¹³C-sucrose substrate, collect one to two baseline breath samples from the patient. This is crucial for establishing the natural abundance of ¹³CO₂ in their breath.
-
Substrate Administration: The patient should ingest the ¹³C-sucrose solution. The dosage can vary depending on the specific protocol and whether naturally enriched or highly enriched ¹³C-sucrose is used. The solution is typically prepared by dissolving the ¹³C-sucrose in water.
-
Breath Sample Collection: Collect breath samples at regular intervals after the ingestion of the sucrose solution. The collection schedule can be adapted based on the clinical question and research protocol. Samples are collected in specialized collection bags or tubes.
Sample Analysis
The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂. This is typically performed using Isotope Ratio Mass Spectrometry (IRMS) or an infrared spectrophotometer. The results are often expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline, DOB) or as the cumulative percentage of the ¹³C dose recovered (cPDR) over time.
Data Presentation
Quantitative data from the 13C-sucrose breath test should be summarized for clear interpretation. The following tables provide examples of substrate dosages, sampling schedules, and interpretive values found in the literature.
| Parameter | Adult Protocol | Pediatric Protocol | Reference |
| ¹³C-Sucrose Dose | 25 mg - 50 mg (highly enriched) or 20 g (naturally enriched) | 0.3 mg/kg (highly enriched) or 2 g/kg (up to 20 g, naturally enriched) | |
| Vehicle | Dissolved in water | Dissolved in water | |
| Fasting Duration | 8-12 hours | 4-8 hours | |
| Baseline Samples | 2 | 2 | |
| Sampling Frequency | Every 15-30 minutes | Every 15-30 minutes | |
| Test Duration | 90 minutes - 4 hours | 90 minutes - 4 hours |
Table 1: Example Protocols for 13C-Sucrose Breath Test Administration
| Parameter | Normal/Healthy Control | CSID/Sucrase Deficiency | Environmental Enteropathy | Reference |
| cPDR90 (%) | 6.1 | Significantly lower than controls | 1.9 (with diarrhea), 4.1 (without diarrhea) | |
| Mean % CGO | 146 ± 45 | 25 ± 21 | Not typically used | |
| Diagnostic Cutoff | > 79% (Mean % CGO) | < 79% (Mean % CGO) | Not established | |
| Sensitivity | Not Applicable | 100% (for Mean % CGO < 79%) | Not established | |
| Specificity | Not Applicable | 100% (for Mean % CGO < 79%) | Not established |
Table 2: Interpretive Guidelines for 13C-Sucrose Breath Test Results *cPDR90: cumulative percentage dose recovered at 90 minutes. *Mean % CGO: mean percent coefficient of glucose oxidation.
Visualizations
Metabolic Pathway of 13C-Sucrose
The following diagram illustrates the metabolic pathway of ingested ¹³C-sucrose in a healthy individual.
References
Application of Sucrose-¹³C₆ in Plant Physiology and Metabolic Studies
Application Notes
Sucrose, as the primary product of photosynthesis in most plants, is central to carbon allocation, energy metabolism, and signaling.[1][2][3] The use of uniformly labeled sucrose with six carbon-13 isotopes (Sucrose-¹³C₆) provides a powerful tool for researchers to trace the metabolic fate of sucrose-derived carbon throughout the plant. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the investigation of how plants respond to various physiological and environmental conditions.
The core principle behind using Sucrose-¹³C₆ is to introduce it into a plant system and then detect the incorporation of the ¹³C label into downstream metabolites. This is typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] By analyzing the mass isotopologue distribution (MID) of various metabolites, researchers can gain insights into the relative activities of different metabolic pathways.
Key applications of Sucrose-¹³C₆ in plant science include:
-
Metabolic Flux Analysis (MFA): MFA is a quantitative approach to determine the rates (fluxes) of metabolic reactions in a biological system at steady state. By feeding plants with ¹³C-labeled sucrose and analyzing the labeling patterns of central metabolites, researchers can model and calculate the carbon flow through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Source-Sink Dynamics: Sucrose-¹³C₆ is instrumental in studying the allocation of carbon from source tissues (e.g., mature leaves) to sink tissues (e.g., roots, developing seeds, and fruits). By tracing the movement of the ¹³C label, scientists can understand how environmental factors and genetic modifications affect carbon partitioning.
-
Investigating Sucrose Signaling: Sucrose and its cleavage products, glucose and fructose, act as signaling molecules that regulate gene expression and developmental processes. Sucrose-¹³C₆ can be used to track the uptake and metabolism of sucrose in specific cells and tissues, helping to unravel the complex signaling networks that govern plant growth and development.
-
Studying Stress Responses: Plants alter their metabolism in response to biotic and abiotic stresses. Sucrose-¹³C₆ tracing can reveal how carbon allocation and metabolic pathways are reconfigured under stress conditions, providing insights into plant defense and adaptation mechanisms.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing ¹³C-labeled sucrose in plants. This data illustrates the extent of label incorporation into various metabolites, providing a basis for metabolic flux calculations.
| Metabolite | Plant Species | Tissue | Labeling Duration | ¹³C Enrichment (%) | Analytical Method | Reference |
| Sucrose | Arabidopsis thaliana | Rosette | 4 hours | 12 - 68 | GC-MS | |
| ADP-Glucose | Arabidopsis thaliana | Leaf | 15 minutes | 81 ± 3 | LC-MS/MS | |
| UDP-Glucose | Arabidopsis thaliana | Leaf | 15 minutes | 49 ± 4 | LC-MS/MS | |
| Starch | Rapeseed | Embryo | Not specified | Varies | GC-MS | |
| Fructose | Maize | Embryo | Time-course | Varies | LC-MS/MS | |
| Glucose | Maize | Embryo | Time-course | Varies | LC-MS/MS |
Experimental Protocols
Protocol 1: In Situ ¹³C-Sucrose Feeding of Arabidopsis thaliana Rosettes
This protocol is adapted from methods for petiole and hypocotyl feeding to trace sucrose utilization in whole rosettes.
Materials:
-
Arabidopsis thaliana plants at the desired growth stage
-
Uniformly labeled Sucrose-¹³C₆ (e.g., 100 mM solution in sterile water)
-
Micropipettes and tips
-
Small vials or tubes
-
Cotton or other absorbent material
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% methanol)
-
Centrifuge
Procedure:
-
Plant Preparation: Grow Arabidopsis thaliana plants under controlled conditions to the desired developmental stage. For feeding experiments, select healthy, intact rosettes.
-
Feeding Setup (Hypocotyl Feeding Assay - HFA):
-
Carefully excavate the plant from the soil, leaving the root system intact.
-
Gently wash the roots to remove soil particles.
-
Place the plant in a small vial containing the 100 mM Sucrose-¹³C₆ solution, ensuring the hypocotyl and root system are submerged.
-
Use cotton to secure the plant in place and minimize evaporation.
-
-
Incubation: Incubate the plants under their normal growth conditions (light and temperature) for a defined period (e.g., ≤ 4 hours).
-
Harvesting and Quenching:
-
At the end of the incubation period, quickly remove the plant from the feeding solution.
-
Separate the desired tissues (e.g., sink and source leaves).
-
Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add a defined volume of ice-cold 80% methanol extraction buffer.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis: The extracted metabolites can then be prepared for analysis by GC-MS or LC-MS/MS. This typically involves derivatization for GC-MS analysis.
Protocol 2: Analysis of ¹³C-Labeled Sugars by GC-MS
This protocol outlines the general steps for derivatization and analysis of ¹³C-labeled sugars from plant extracts.
Materials:
-
Dried metabolite extract
-
Pyridine
-
Methoxyamine hydrochloride solution (in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS instrument with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization (Methoximation and Silylation):
-
Completely dry the metabolite extract under vacuum.
-
Add methoxyamine hydrochloride solution to the dried extract to protect aldehyde and keto groups. Incubate with shaking.
-
Add BSTFA with 1% TMCS to silylate hydroxyl and amine groups, making the metabolites volatile. Incubate with shaking.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient to separate the derivatized sugars on the column.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized sugars.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized sugars based on their retention times and mass spectra.
-
Determine the mass isotopologue distribution (MID) for each sugar by analyzing the relative abundance of ions with different numbers of ¹³C atoms.
-
Correct the raw MID data for the natural abundance of ¹³C and other isotopes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sucrose signaling network in plant cells.
References
- 1. Sucrose signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sugar sensing and signaling in plants | PPTX [slideshare.net]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Application Notes and Protocols for Stable Isotope Tracing of Glycolysis using ¹³C-Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes. This application note provides a detailed protocol for conducting a stable isotope tracing study of glycolysis using uniformly labeled ¹³C-sucrose ([U-¹³C₁₂]-Sucrose). Sucrose, a disaccharide composed of glucose and fructose, is a physiologically relevant carbon source. Tracing the metabolic fate of its ¹³C-labeled constituents offers a comprehensive view of how cells utilize these hexoses to fuel glycolysis and other interconnected pathways.
These protocols are designed for researchers in academia and the pharmaceutical industry who are investigating cellular metabolism, particularly in the context of diseases such as cancer, diabetes, and neurodegenerative disorders, where glycolytic pathways are often dysregulated. By following these guidelines, researchers can obtain robust and reproducible data on glycolytic activity, providing valuable insights into disease mechanisms and potential therapeutic targets.
Metabolic Pathway of ¹³C-Sucrose in Glycolysis
Upon entering the cell, sucrose is hydrolyzed by the enzyme sucrase into its constituent monosaccharides: one molecule of ¹³C-glucose and one molecule of ¹³C-fructose. Both of these labeled hexoses are then catabolized through the glycolytic pathway.
-
¹³C-Glucose Metabolism: The [U-¹³C₆]-glucose moiety is phosphorylated by hexokinase to form [U-¹³C₆]-glucose-6-phosphate. It then proceeds through the canonical glycolytic pathway, leading to the formation of two molecules of [U-¹³C₃]-pyruvate.
-
¹³C-Fructose Metabolism: The metabolic fate of the [U-¹³C₆]-fructose moiety can vary depending on the cell type. In many tissues, fructose is phosphorylated by fructokinase to fructose-1-phosphate. This is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Both of these three-carbon molecules are subsequently converted to glyceraldehyde-3-phosphate and enter the lower part of the glycolytic pathway, ultimately forming [U-¹³C₃]-pyruvate.
By using uniformly labeled ¹³C-sucrose, all glycolytic intermediates derived from this tracer will be fully labeled with ¹³C, allowing for clear differentiation from unlabeled pools.
Figure 1: Metabolic fate of ¹³C-Sucrose in Glycolysis.
Experimental Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The following protocols provide a detailed methodology for a ¹³C-sucrose tracing study in cultured mammalian cells.
Figure 2: General experimental workflow for ¹³C-sucrose tracing.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells in their standard growth medium overnight to allow for attachment and recovery.
-
Preparation of Labeling Medium: Prepare a base medium that is deficient in glucose and sucrose. A common choice is glucose-free DMEM. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled small molecules. Add [U-¹³C₁₂]-Sucrose to the desired final concentration (e.g., 10 mM).
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-sucrose labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours) to determine the kinetics of label incorporation and to ensure isotopic steady state is reached for the metabolites of interest. For many glycolytic intermediates, steady state is reached within minutes to a few hours.[1]
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol (-80°C).
-
Cell Lysis and Extraction:
-
Place the 6-well plates on dry ice for 10 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 1 minute at 4°C.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, such as 50% acetonitrile.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical gradient would be from high to low organic solvent concentration.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple Quadrupole mass spectrometer) operating in negative ion mode. Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to detect the specific mass-to-charge ratios (m/z) of the glycolytic intermediates and their ¹³C-labeled isotopologues.
Data Presentation and Analysis
Data Correction for Natural Isotope Abundance
Before analyzing the mass isotopologue distributions (MIDs), it is crucial to correct the raw data for the natural abundance of ¹³C and other heavy isotopes. This can be done using various software packages or custom scripts that employ matrix-based correction algorithms. Failure to perform this correction will lead to an overestimation of the labeled fraction.
Representative Quantitative Data
The following tables present representative quantitative data from a hypothetical ¹³C-sucrose tracing experiment in a cancer cell line. The data shows the mass isotopologue distribution (MID) of key glycolytic intermediates at isotopic steady state.
Table 1: Mass Isotopologue Distribution of Upper Glycolytic Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 5.2 | 0.5 | 0.2 | 0.1 | 0.1 | 1.0 | 92.9 |
| Fructose-6-Phosphate | 6.1 | 0.6 | 0.3 | 0.1 | 0.1 | 1.1 | 91.7 |
| Fructose-1,6-bisphosphate | 7.5 | 0.8 | 0.4 | 0.2 | 0.1 | 1.2 | 89.8 |
Table 2: Mass Isotopologue Distribution of Lower Glycolytic Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Dihydroxyacetone Phosphate | 10.3 | 1.1 | 0.5 | 88.1 |
| 3-Phosphoglycerate | 12.5 | 1.3 | 0.6 | 85.6 |
| Phosphoenolpyruvate | 13.1 | 1.4 | 0.7 | 84.8 |
| Pyruvate | 15.8 | 1.7 | 0.9 | 81.6 |
| Lactate | 14.2 | 1.5 | 0.8 | 83.5 |
Note: The data in these tables are representative and will vary depending on the cell line, experimental conditions, and the relative activity of different metabolic pathways.
Interpretation of Results
The analysis of the mass isotopologue distributions provides valuable information about the contribution of sucrose to glycolysis and the activity of related pathways.
-
High M+6 enrichment in hexose phosphates (Glucose-6-Phosphate, Fructose-6-Phosphate) and high M+3 enrichment in triose phosphates and downstream metabolites (e.g., Pyruvate, Lactate) indicates a significant flux of carbon from sucrose through the glycolytic pathway.
-
The presence of lower mass isotopologues (e.g., M+1, M+2) can indicate contributions from other carbon sources or the activity of pathways such as the pentose phosphate pathway (PPP), which can alter the labeling pattern of glycolytic intermediates.
-
By analyzing the fractional enrichment of each metabolite, it is possible to calculate the relative contribution of sucrose to the total pool of that metabolite.
Conclusion
This application note provides a comprehensive framework for designing and executing a stable isotope tracing study to investigate glycolysis using ¹³C-sucrose. The detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, along with guidelines for data interpretation, will enable researchers to obtain high-quality, reproducible data. This powerful technique can provide critical insights into the metabolic reprogramming that occurs in various diseases and can aid in the identification and validation of new therapeutic targets.
References
Application Note: Quantitative Analysis of Sucrose in Biological Matrices using Sucrose-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sucrose, a disaccharide composed of glucose and fructose, is a key metabolite in various biological systems. Accurate quantification of sucrose in complex biological matrices such as plasma, tissues, and cell cultures is crucial for metabolic research, food science, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for variations in sample preparation and matrix effects. Sucrose-¹³C₆, a stable isotope-labeled version of sucrose, serves as an ideal internal standard for the accurate and precise quantification of sucrose by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the quantification of sucrose using Sucrose-¹³C₆ as an internal standard.
Principle
The method employs an isotope dilution strategy where a known amount of Sucrose-¹³C₆ is added to the sample at the beginning of the sample preparation process.[2] The endogenous, unlabeled sucrose and the labeled internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of the analyte (sucrose) to the peak area of the internal standard (Sucrose-¹³C₆) is used to calculate the concentration of sucrose in the sample. This approach corrects for analyte loss during sample processing and variations in instrument response, leading to high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of sucrose using Sucrose-¹³C₆ as an internal standard is depicted below.
Caption: Experimental workflow for sucrose quantification.
Protocols
Materials and Reagents
-
Sucrose (analytical standard)
-
Sucrose-¹³C₆ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, LC-MS grade)
-
Ammonium hydroxide (optional, LC-MS grade)
-
Biological matrix (e.g., rat plasma, brain homogenate)
Equipment
-
Liquid Chromatograph (UPLC or HPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vials for autosampler
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve sucrose and Sucrose-¹³C₆ in water to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of sucrose by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water). The concentration range should cover the expected concentration of sucrose in the samples.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of Sucrose-¹³C₆ at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standard solutions.
-
Sample Preparation
-
Thaw Samples: Thaw the biological samples (e.g., plasma, tissue homogenate) on ice.
-
Spike with Internal Standard: To a 50 µL aliquot of each sample, standard, and blank, add 10 µL of the Sucrose-¹³C₆ internal standard working solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[2]
-
Vortex and Centrifuge: Vortex the tubes for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Dilution (if necessary): The supernatant can be directly injected or further diluted with the mobile phase if the sucrose concentration is expected to be high.
-
Transfer to Autosampler Vials: Transfer the final solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm) or equivalent HILIC column.
-
Mobile Phase A: Acetonitrile/Water (95:5) with 0.1% Ammonium Hydroxide (optional).
-
Mobile Phase B: Acetonitrile/Water (50:50) with 0.1% Ammonium Hydroxide (optional).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the analytes.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sucrose: Precursor ion (m/z) 341.1 → Product ion (m/z) 179.1
-
Sucrose-¹³C₆: Precursor ion (m/z) 347.1 → Product ion (m/z) 185.1
-
-
Ion Spray Voltage: -4500 V.[2]
-
Temperature: 500°C.
-
Collision Gas: Nitrogen.
Data Analysis
-
Peak Integration: Integrate the peak areas for both sucrose and Sucrose-¹³C₆ in all samples, standards, and blanks.
-
Calculate Peak Area Ratios: Calculate the ratio of the peak area of sucrose to the peak area of Sucrose-¹³C₆ for each sample and standard.
-
Construct Calibration Curve: Plot the peak area ratio of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify Sucrose: Use the peak area ratio from the unknown samples and the equation from the calibration curve to calculate the concentration of sucrose in the samples.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of sucrose using a ¹³C-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 10 - 1000 ng/mL | [2] |
| Linearity Range (Brain) | 1 - 200 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL (in plasma) | |
| Limit of Detection (LOD) | 0.7 nM (in honey matrix) |
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Plasma | 30 | 5.4 | 6.8 | 95-105 | |
| 800 | 3.1 | 4.5 | 97-103 | ||
| Brain Homogenate | 3 | 7.2 | 8.1 | 92-108 | |
| 150 | 4.5 | 5.9 | 96-104 |
Table 3: Recovery
| Matrix | Analyte | Recovery (%) | Reference |
| Plasma | Sucrose | 90-106 | |
| Blood | Sucrose | 90-106 | |
| Brain Homogenate | Sucrose | 90-106 |
Signaling Pathway Visualization
Sucrose, upon entering a cell, is typically hydrolyzed into its constituent monosaccharides, glucose and fructose, which then enter central metabolic pathways such as glycolysis. The following diagram illustrates a simplified overview of sucrose metabolism.
Caption: Simplified overview of sucrose metabolism.
Conclusion
The use of Sucrose-¹³C₆ as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of sucrose in complex biological matrices. The protocol described in this application note can be adapted for various research applications, enabling reliable measurement of this key metabolite. The high precision and accuracy afforded by this method make it an invaluable tool for researchers in metabolism, nutrition, and drug development.
References
Experimental design for metabolic flux analysis using Sucrose-13C6-1.
Application Note: Metabolic Flux Analysis Using Sucrose-13C6-1
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing a stable isotope-labeled substrate, such as this compound, researchers can trace the path of the labeled carbon atoms through the metabolic network. This provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients and regulate their metabolic pathways.[4][5] Sucrose, a disaccharide of glucose and fructose, is a key carbon source for many organisms, making 13C-labeled sucrose an invaluable tool for studying central carbon metabolism, particularly in plant biology and in model organisms that can utilize sucrose.
Principle of the Method
The core principle of 13C-MFA involves introducing a substrate with a known 13C labeling pattern into a biological system and allowing it to reach a metabolic and isotopic steady state. Cells take up the labeled sucrose, which is then catabolized into labeled glucose and fructose monosaccharides. These labeled monomers enter central metabolic pathways like glycolysis and the pentose phosphate pathway. The distribution of 13C atoms in downstream metabolites is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopomer distributions of these metabolites, the relative fluxes through different metabolic pathways can be determined.
Applications
-
Metabolic Engineering: Identifying metabolic bottlenecks and optimizing pathways for the production of biofuels, pharmaceuticals, and other biochemicals.
-
Drug Development: Understanding the metabolic reprogramming in diseases like cancer and identifying potential therapeutic targets.
-
Plant Science: Investigating carbon allocation and metabolism in plants under various environmental conditions.
-
Microbiology: Elucidating the metabolic adaptations of microorganisms in different growth environments.
Experimental Protocol: 13C-Metabolic Flux Analysis using this compound
This protocol provides a detailed methodology for conducting a 13C-MFA experiment using this compound as a tracer in cell culture.
1. Experimental Design
Careful experimental design is crucial for a successful 13C-MFA study.
-
Tracer Selection: this compound (uniformly labeled on the glucose moiety) is chosen to trace the fate of the glucose portion of sucrose.
-
Control Groups: Include parallel cultures with unlabeled sucrose to determine the natural abundance of 13C and to serve as a biological control.
-
Replicates: Use a sufficient number of biological replicates (typically 3-5) to ensure statistical significance.
-
Time-Course Experiment: Perform a preliminary time-course experiment to determine the time required to reach isotopic steady state for the metabolites of interest.
2. Cell Culture and Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase during the labeling period.
-
Medium Preparation: Prepare a defined culture medium where sucrose is the primary carbon source. For the labeling experiment, replace natural abundance sucrose with this compound at the same molar concentration.
-
Labeling: Once cells have reached the desired density, replace the existing medium with the 13C-labeling medium. Incubate the cells for the predetermined duration to achieve isotopic steady state.
3. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., ice-cold saline or a methanol/water mixture).
-
Extraction: Extract the intracellular metabolites using a suitable solvent, such as a cold mixture of methanol, acetonitrile, and water.
-
Cell Lysis: Ensure complete cell lysis to release all intracellular metabolites.
-
Centrifugation: Pellet the cell debris by centrifugation at high speed and low temperature.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
4. Sample Analysis
-
Analytical Platform: Analyze the metabolite extracts using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry is recommended to accurately resolve mass isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.
5. Data Analysis
-
Isotopologue Distribution: Determine the mass isotopologue distribution (MDV) for key metabolites. This represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the measured MDVs for the natural abundance of 13C and other heavy isotopes.
-
Flux Calculation: Use specialized software (e.g., Metran, INCA) to estimate the metabolic fluxes by fitting a metabolic model to the experimental data.
-
Statistical Analysis: Perform statistical analysis to determine the confidence intervals of the estimated fluxes.
Visualizations
Caption: Experimental workflow for 13C-Metabolic Flux Analysis.
Caption: Entry of 13C from this compound into central metabolism.
Data Presentation
The following table summarizes hypothetical quantitative data from a 13C-MFA experiment comparing a control cell line to a treated cell line. The data represents the relative flux through major metabolic pathways, normalized to the glucose uptake rate.
| Metabolic Flux | Control Cells (Relative Flux) | Treated Cells (Relative Flux) | Fold Change | p-value |
| Glycolysis | ||||
| Glucose-6-Phosphate -> Pyruvate | 100 ± 5 | 75 ± 4 | 0.75 | < 0.01 |
| Pentose Phosphate Pathway | ||||
| Glucose-6-Phosphate -> Ribose-5-Phosphate | 20 ± 2 | 35 ± 3 | 1.75 | < 0.01 |
| TCA Cycle | ||||
| Pyruvate -> Acetyl-CoA | 85 ± 6 | 60 ± 5 | 0.71 | < 0.01 |
| Acetyl-CoA -> Citrate | 80 ± 5 | 55 ± 4 | 0.69 | < 0.01 |
| Anaplerosis | ||||
| Pyruvate -> Oxaloacetate | 5 ± 1 | 10 ± 1.5 | 2.00 | < 0.05 |
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sucrose-13C Based Metabolic Flux Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 13C-labeled sucrose in metabolic flux analysis (MFA). It is designed for scientists and drug development professionals familiar with the principles of MFA.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why use 13C-labeled sucrose as a tracer instead of the more common 13C-glucose?
A1: While 13C-glucose is a standard tracer for many systems, 13C-sucrose is particularly valuable for studying plant metabolism and other systems where sucrose is the primary transport sugar. It allows researchers to trace carbon allocation from its point of entry into the cell through various metabolic pathways, providing a more physiologically relevant picture of carbon metabolism in these organisms. It is also used to study the metabolism of organisms that utilize sucrose as a primary carbon source.
Q2: What does the designation "Sucrose-13C6-1" mean?
A2: The nomenclature for isotopically labeled compounds can vary. "this compound" could imply several labeling patterns. Most commonly, it might refer to a sucrose molecule where one of the hexose (6-carbon) rings, either glucose or fructose, is uniformly labeled with 13C. Alternatively, it could denote a specific position on a hexose ring. It is crucial to confirm the exact labeling pattern from the supplier, as this information is fundamental for accurate modeling and data interpretation.
Q3: Is it necessary to correct for the natural abundance of 13C in my samples?
A3: Yes, correcting for the natural abundance of 13C (approximately 1.1%) is a critical step in 13C-MFA.[1][2] Failure to do so will lead to inaccuracies in the mass isotopomer distributions (MIDs) and subsequently, incorrect flux estimations.[2] Several software packages and algorithms are available to perform this correction.[3]
Q4: How long should I run the labeling experiment to reach an isotopic steady state?
A4: The time required to reach an isotopic steady state depends on the organism, the specific metabolic pathways being investigated, and the pool sizes of the intracellular metabolites.[4] For rapidly dividing cells like yeast or bacteria, a steady state in central carbon metabolites might be reached within minutes to a few hours. In slower-growing mammalian cells or plant tissues, it can take much longer, sometimes over 24 hours. It is essential to perform a time-course experiment to empirically determine when isotopic enrichment in key metabolites reaches a plateau. If a steady state cannot be achieved, an isotopically non-stationary MFA (INST-MFA) approach may be necessary.
Q5: My flux confidence intervals are very wide. What does this indicate?
A5: Wide confidence intervals suggest that the fluxes are poorly resolved by the experimental data. This can stem from several factors:
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Insufficient Measurement Data : The number of independent labeling measurements may be too low to constrain the number of estimated fluxes.
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Suboptimal Tracer Choice : The specific 13C-sucrose labeling pattern may not be informative for the pathways of interest.
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Model Redundancy : The metabolic model may have redundant pathways that cannot be distinguished by the current data.
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High Measurement Error : Large errors in the mass spectrometry data will propagate to the flux calculations.
To address this, consider performing parallel labeling experiments with different tracers or using advanced analytical techniques like tandem mass spectrometry to gain more labeling information.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during 13C-sucrose MFA experiments in a question-and-answer format.
Experimental Design & Sample Preparation
Problem: I am observing low or undetectable 13C enrichment in downstream metabolites.
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Possible Cause 1: Inefficient Sucrose Uptake or Cleavage.
-
Troubleshooting Steps:
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Confirm that your organism or cell type can efficiently transport and metabolize sucrose.
-
Measure the concentration of the labeled sucrose in the medium over time to verify its consumption.
-
Ensure that cell health and viability are optimal, as poor metabolic activity can reduce substrate uptake.
-
-
-
Possible Cause 2: Dilution from Unlabeled Carbon Sources.
-
Troubleshooting Steps:
-
Check for and eliminate any unlabeled carbon sources in your culture medium.
-
In plant studies, consider the contribution of unlabeled carbon from CO2 fixation or the breakdown of internal stores like starch.
-
Increase the enrichment of the 13C-sucrose in the medium if possible.
-
-
-
Possible Cause 3: Insufficient Labeling Time.
-
Troubleshooting Steps:
-
As mentioned in the FAQ, perform a time-course experiment to ensure you are allowing enough time for the 13C label to incorporate throughout the metabolic network.
-
-
Metabolite Analysis & Data Processing
Problem: My mass isotopomer distributions are inconsistent across biological replicates.
-
Possible Cause 1: Incomplete or Inconsistent Metabolic Quenching.
-
Troubleshooting Steps:
-
Metabolic activity must be stopped instantly to preserve the in vivo labeling state.
-
Optimize your quenching protocol. Rapid filtration followed by immersion in cold methanol (-80°C) is highly effective.
-
Ensure the quenching procedure is applied consistently and rapidly to all samples.
-
-
-
Possible Cause 2: Metabolite Degradation during Extraction.
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Troubleshooting Steps:
-
Use extraction protocols known to be suitable for your metabolites of interest and keep samples cold throughout the process.
-
Minimize the time between quenching and extraction.
-
-
-
Possible Cause 3: Errors in Data Correction.
-
Troubleshooting Steps:
-
Double-check the algorithms and scripts used for natural abundance correction. Ensure you are using the correct chemical formulas for all metabolites and their derivatives.
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Verify that your mass spectrometry data is being processed correctly, with proper peak integration and background subtraction.
-
-
Modeling & Flux Calculation
Problem: The model provides a poor fit to the experimental data (high sum of squared residuals).
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Possible Cause 1: Incorrect Metabolic Network Structure.
-
Troubleshooting Steps:
-
Review your metabolic model for missing or incorrect reactions. The model must accurately represent the biology of your system.
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Ensure that all atom transitions for each reaction are correctly defined.
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Consider the possibility of metabolic compartmentalization (e.g., cytosol vs. mitochondria), which is particularly important in eukaryotic systems like plants.
-
-
-
Possible Cause 2: Assumption of Isotopic Steady State is Invalid.
-
Troubleshooting Steps:
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Re-evaluate your time-course data to confirm that an isotopic steady state was truly reached.
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If not, you will need to use an isotopically non-stationary MFA (INST-MFA) modeling approach.
-
-
-
Possible Cause 3: Inaccurate Measurement of Extracellular Fluxes.
-
Troubleshooting Steps:
-
The rates of substrate uptake and product secretion are critical constraints for the model.
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Carefully re-measure these rates and ensure they are accurate.
-
-
Section 3: Quantitative Data & Protocols
Representative Quantitative Data
The following table provides typical ranges for key parameters in 13C-MFA experiments. Note that these values can vary significantly depending on the organism, experimental conditions, and analytical platform.
| Parameter | Typical Value/Range | Notes |
| Isotopic Enrichment at Steady State | 5% - 95% | Highly dependent on the metabolite, its pool size, and its distance from the tracer input. |
| Time to Reach Isotopic Steady State | Minutes (microbes) to >24 hours (mammalian/plant cells) | Must be determined experimentally for each system. |
| Precision of Flux Estimates | 5-15% relative standard deviation | Can be improved with multiple tracers and advanced analytical methods. |
| LC-MS/MS Mass Accuracy | < 5 ppm | High-resolution mass spectrometry is crucial for resolving isotopologues. |
| Metabolite Extraction Efficiency | 60% - 95% | Varies by metabolite and extraction method. Consistency is more critical than absolute efficiency. |
Experimental Protocols
Protocol 1: Generalized Workflow for Steady-State 13C-MFA
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Experimental Design :
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Construct a stoichiometric model of the metabolic pathways of interest.
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Select the optimal 13C-sucrose tracer(s) to resolve the fluxes . Performing parallel experiments with different tracers can improve precision.
-
-
Cell Culture and Labeling :
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Culture cells in a defined medium to achieve a metabolic steady state.
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Switch the cells to a medium containing the 13C-labeled sucrose.
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Continue the culture for a pre-determined duration to achieve an isotopic steady state.
-
-
Sample Collection :
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Rapidly quench metabolism to halt all enzymatic reactions. A common method is to plunge the sample into a cold solvent like -80°C methanol.
-
-
Metabolite Extraction :
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Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar metabolites from lipids.
-
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Analytical Measurement :
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Analyze the isotopic labeling patterns of the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis :
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Process the raw MS data to obtain mass isotopomer distributions (MIDs).
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Correct the MIDs for the natural abundance of 13C.
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Use MFA software (e.g., INCA, 13CFLUX2) to estimate fluxes by fitting the model to the corrected MIDs.
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Perform a statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.
-
Section 4: Visualizations
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
Caption: Simplified pathway of 13C-Sucrose entry into central carbon metabolism.
Caption: Troubleshooting flowchart for common 13C-MFA modeling issues.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for natural 13C abundance in tracer studies.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction for the natural abundance of ¹³C and other isotopes in mass spectrometry-based tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it essential to correct for it?
A: In nature, many elements exist as a mixture of stable isotopes. For carbon, the vast majority is ¹²C, but approximately 1.07% is the heavier, stable isotope ¹³C.[1][2] Your mass spectrometer measures the total ¹³C content in a metabolite, which is a combination of the ¹³C incorporated from your experimental tracer and the ¹³C that was already present naturally in the molecule's atoms.[3][4]
Correction is critical to distinguish the experimentally introduced label from the naturally occurring background isotopes.[3] Failing to correct for this natural abundance leads to an overestimation of tracer incorporation, resulting in inaccurate calculations of metabolic fluxes and pathway activities.
Q2: What is a Mass Isotopomer Distribution (MID) and how is it used?
A: A Mass Isotopomer Distribution (MID), sometimes called a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a given metabolite. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a molecule with 'n' carbon atoms, you can detect:
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M+0: The isotopologue with only ¹²C atoms.
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M+1: Isotopologues containing one ¹³C atom.
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M+2: Isotopologues containing two ¹³C atoms.
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...and so on up to M+n .
The MID is a vector of the relative abundances of each of these isotopologues, where the sum of all fractions equals 1 (or 100%). The goal of the correction is to convert the measured MID from the mass spectrometer into the corrected MID, which reflects the true enrichment from your tracer alone.
Q3: What is the principle behind the natural abundance correction?
A: The most common method for natural abundance correction uses a matrix-based approach. The underlying principle is that the measured MID is the result of the true, tracer-derived MID convoluted by the natural abundance of all heavy isotopes from every element in the molecule (C, H, N, O, Si, etc.).
This relationship can be expressed as:
Measured MID = [Correction Matrix] * Corrected MID
To find the true tracer contribution, this equation is solved by multiplying the measured MID by the inverse of the correction matrix:
Corrected MID = [Correction Matrix]⁻¹ * Measured MID
The correction matrix itself is constructed based on the elemental formula of the analyzed molecule (including any derivatizing agents) and the known natural abundance of all constituent isotopes.
Q4: What information is required to perform an accurate correction?
A: To perform a successful natural abundance correction, you need two key pieces of information:
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The exact elemental formula of the metabolite ion being analyzed. This is crucial and must include any atoms added during derivatization (e.g., for GC-MS analysis). An incorrect formula will generate an incorrect correction matrix.
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The natural abundances of the stable isotopes for all elements in your molecule. While ¹³C is the focus, the calculation must also account for isotopes of oxygen, nitrogen, hydrogen, silicon, and others.
Troubleshooting Guide
Q5: My corrected data contains negative values for fractional abundance. What does this mean and how can I fix it?
A: Negative values in corrected MIDs are physically impossible and indicate an error in the raw data or the correction parameters. Here are the most common causes and their solutions:
| Potential Cause | Solution |
| Incorrect Elemental Formula | Double-check that the elemental formula used to generate the correction matrix is precise. Critically, you must include all atoms from any derivatizing agents (e.g., TBDMS for GC-MS). |
| Poor Background Subtraction | Inaccurate background subtraction during MS data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods. |
| High Instrumental Noise | High noise levels, especially for low-abundance isotopologues, can lead to inaccurate measurements. Ensure your instrument is properly tuned and that your signal-to-noise ratio is sufficient. |
| Underestimated Peak Area | If the intensity of a mass isotopomer peak is underestimated (e.g., due to poor peak integration or detector saturation), the correction algorithm may overcompensate, resulting in negative values for other isotopologues. Review the raw spectral data for any signs of peak distortion or integration errors. |
Q6: The calculated ¹³C enrichment in my samples seems unexpectedly low after correction. What are the potential issues?
A: If the tracer enrichment appears lower than expected, it may not be an issue with the correction itself but rather with the experimental conditions or data interpretation.
| Potential Cause | Explanation & Solution |
| Isotopic Steady State Not Reached | Metabolic fluxes are often calculated assuming isotopic steady state, where the isotopic labeling of intracellular metabolites is stable. If your experiment is too short, the label may not have fully equilibrated, leading to lower observed enrichment. Consider a time-course experiment to determine when isotopic steady state is reached. |
| Tracer Impurity | The labeled substrates used are rarely 100% pure. For example, a U-¹³C₆-glucose tracer may have a purity of 99%, meaning it contains some ¹²C. This impurity can slightly reduce the maximum achievable enrichment. Advanced correction tools like IsoCorrectoR or AccuCor2 can account for tracer impurity if this information is provided. |
| Dilution from Unlabeled Sources | The labeled tracer can be diluted by pre-existing unlabeled pools within the cells or from unlabeled nutrients in the experimental medium (e.g., from serum). This will naturally lower the final enrichment. |
Q7: How can I validate that my natural abundance correction workflow is functioning correctly?
A: The most effective way to validate your correction method is to process an unlabeled control sample through your entire workflow.
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Run a sample that has been cultured in media with only naturally abundant substrates.
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Extract the raw mass isotopomer data for a known metabolite.
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Apply your natural abundance correction algorithm to this data.
Expected Result: After a successful correction, the M+0 isotopologue should be approximately 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be at or near zero. Significant deviations from this result indicate a flaw in your correction parameters (e.g., wrong elemental formula) or data processing.
Data Presentation
Table 1: Natural Abundance of Key Stable Isotopes
For an accurate correction, the natural isotopic abundances of all elements constituting the metabolite and its derivatives are required.
| Element | Isotope | Natural Abundance (%) | Atomic Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H | 0.0115 | 2.014102 | |
| Nitrogen | ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 | |
| ¹⁸O | 0.205 | 17.999160 | |
| Silicon | ²⁸Si | 92.223 | 27.976927 |
| ²⁹Si | 4.685 | 28.976495 | |
| ³⁰Si | 3.092 | 29.973770 |
Data sourced from IUPAC reports and various scientific sources.
Experimental Protocols & Visualizations
Protocol: General Workflow for Natural Abundance Correction
This protocol outlines the key steps for correcting raw mass spectrometry data for natural isotope abundance.
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Sample Preparation and MS Analysis:
-
Culture cells or prepare samples with both unlabeled and ¹³C-labeled tracers. It is critical to process unlabeled controls to validate the correction.
-
Harvest cells and extract metabolites according to your established protocols.
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Derivatize metabolites if required for your analytical method (e.g., GC-MS).
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Analyze all samples using a mass spectrometer (e.g., GC-MS, LC-MS) to obtain the raw mass isotopomer data for your metabolites of interest.
-
-
Raw Data Extraction:
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For each metabolite in each sample, extract the integrated peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
-
-
Data Normalization (Calculate Measured MID):
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For each metabolite, sum the intensities of all its isotopologues.
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Calculate the fractional abundance of each isotopologue by dividing its individual intensity by the total sum. This vector of fractional abundances is your measured MID.
-
-
Correction Using Matrix-Based Method:
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Determine the Elemental Formula: Accurately define the complete elemental formula for the metabolite fragment being analyzed, including all atoms from derivatizing agents.
-
Construct the Correction Matrix: Use a computational tool (e.g., IsoCor, IsoCorrectoR, AccuCor2, or a custom script in Python/R) to generate the correction matrix based on the elemental formula and the known natural abundances of all isotopes (see Table 1).
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Apply the Correction: Multiply the measured MID by the inverse of the correction matrix to obtain the corrected MID. This final vector represents the true isotopic enrichment from your tracer.
-
Caption: Workflow for natural abundance correction.
Caption: Logical relationship in abundance correction.
References
Optimizing Sucrose-13C6-1 concentration for cell culture experiments.
Welcome to the technical support center for optimizing Sucrose-13C6-1 concentration in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a stable isotope-labeled form of sucrose where all six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13 (¹³C). It is used as a tracer in metabolic research to investigate cellular metabolism.[1][2] By tracking the path of the ¹³C atoms through metabolic pathways, researchers can quantify metabolic fluxes and understand how cells utilize sucrose.[2][3] This is a key component of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique to map the rates of intracellular reactions.[1]
Q2: How do mammalian cells metabolize sucrose?
Sucrose is a disaccharide composed of glucose and fructose. In mammals, it is typically hydrolyzed by the enzyme sucrase in the small intestine into its constituent monosaccharides, glucose and fructose, which are then absorbed. While most in vitro cell culture models lack direct sucrose-hydrolyzing enzymes on the cell surface, sucrose can be slowly hydrolyzed in the culture medium. The resulting ¹³C-labeled glucose and unlabeled fructose can then be taken up by cells and enter central carbon metabolism. The labeled glucose enters glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, allowing for metabolic tracing.
Q3: What is a good starting concentration for this compound in my experiment?
The optimal concentration is highly dependent on the specific cell line and experimental goals. A common starting point for glucose, a related sugar, is in the range of 5-25 mM. However, high concentrations of sucrose can be cytotoxic due to osmotic pressure. It is recommended to start with a concentration at the lower end of the physiological range and perform a dose-response experiment to determine the ideal concentration that provides sufficient isotopic enrichment without inducing cytotoxicity. A non-toxic concentration of 1% sucrose solution (approximately 29 mM) has been used in studies with colorectal cancer cell lines.
Q4: Do I need to use a special type of serum or medium for my labeling experiment?
Yes, this is a critical consideration. Standard fetal bovine serum (FBS) contains high concentrations of unlabeled glucose, amino acids, and other small molecules. These unlabeled molecules will compete with the ¹³C-labeled sucrose, diluting the isotopic enrichment and making it difficult to detect the labeled metabolites. Therefore, it is essential to use dialyzed Fetal Bovine Serum (dFBS) , which has had small molecules removed. Similarly, the basal medium should ideally be free of the unlabeled version of the tracer; in this case, using a glucose-free medium is recommended to ensure the cells primarily utilize the ¹³C-glucose derived from the labeled sucrose.
Troubleshooting Guide
Problem: I am observing low isotopic enrichment in my downstream metabolites.
This is a common issue in stable isotope tracing experiments. The following flowchart and suggestions can help diagnose the cause.
References
Minimizing isotopic dilution effects in in vivo Sucrose-13C6-1 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in vivo Sucrose-13C6 for metabolic studies. Our goal is to help you minimize isotopic dilution effects and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in in vivo Sucrose-13C6 studies?
A1: Isotopic dilution is the decrease in the isotopic enrichment of a tracer, in this case, Sucrose-13C6, due to the mixing of the tracer with the endogenous, unlabeled pool of the same or related molecules within the biological system. In in vivo studies, the administered Sucrose-13C6 is diluted by the body's natural sucrose, glucose, and fructose pools. This is a critical concern because it can lead to an underestimation of metabolic fluxes and pathway activities if not properly accounted for. Minimizing and correcting for isotopic dilution is essential for accurate data interpretation.
Q2: What are the primary sources of isotopic dilution for Sucrose-13C6 in an in vivo setting?
A2: The primary sources of isotopic dilution for Sucrose-13C6 include:
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Endogenous Production: The body can produce its own glucose, which can mix with the 13C-glucose derived from the administered 13C-sucrose.
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Dietary Intake: Unlabeled carbohydrates from the diet will contribute to the body's sugar pools, diluting the 13C-labeled tracer.
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Tissue Storage and Release: Stored glycogen in the liver and muscles can be broken down into glucose, and unlabeled sucrose or its monosaccharide components can be released from various tissues, further diluting the tracer.
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Gut Microbiota Metabolism: The gut microbiome can metabolize the 13C-sucrose, potentially altering the isotopic enrichment before it is absorbed by the host.[1][2]
Q3: How can I minimize isotopic dilution during my experiment?
A3: To minimize isotopic dilution, consider the following strategies:
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Fasting: Fasting the animals before tracer administration helps to deplete endogenous glycogen stores and reduce the pool of unlabeled circulating sugars. A typical fasting period for mice is 4-6 hours.[3]
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Bolus-Infusion: A common technique is to administer an initial bolus dose of the tracer to rapidly achieve a target isotopic enrichment in the plasma, followed by a continuous infusion to maintain a steady-state level of enrichment.[4][5]
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Control of Diet: Ensure a controlled diet for a period before the experiment to standardize the endogenous pools of unlabeled sugars.
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Use of a Second Tracer: In some study designs, like the 13C-Sucrose Breath Test, a second tracer such as 13C-glucose can be administered to correct for individual variations in metabolism and body habitus.
Troubleshooting Guides
Issue 1: High Variability in Isotopic Enrichment Between Subjects
Problem: You observe significant variability in the 13C-enrichment of plasma or tissue metabolites between different animals in the same experimental group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Fasting Times | Ensure all animals are fasted for the exact same duration before the experiment begins. Even small variations can lead to differences in endogenous glucose pools. |
| Variable Tracer Administration | If using oral gavage, ensure the technique is consistent to avoid variability in the rate of gastric emptying and absorption. For intravenous infusions, check the catheter placement and infusion pump calibration for each animal. |
| Differences in Body Weight and Composition | Normalize the tracer dose to the body weight of each animal. Be aware that differences in body composition (e.g., fat vs. lean mass) can affect metabolism. Consider using a normalization factor, such as a secondary tracer (e.g., 13C-glucose in a breath test), to account for these differences. |
| Stress During Handling and Administration | Stress can alter metabolic rates. Handle animals gently and consistently to minimize stress-induced metabolic changes. |
Issue 2: Lower-than-Expected 13C-Enrichment in Target Metabolites
Problem: The measured 13C-enrichment in your target metabolites in plasma or tissues is consistently lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of Sucrose | Inefficient activity of the sucrase-isomaltase enzyme in the small intestine can lead to incomplete breakdown of 13C-sucrose and reduced absorption of 13C-glucose and 13C-fructose. This is a key factor in studies like the 13C-Sucrose Breath Test where sucrase activity is being assessed. |
| Rapid Metabolism and Clearance | The turnover of the metabolite pool may be faster than anticipated, leading to rapid dilution of the 13C label. Consider adjusting the timing of your sample collection to capture the peak enrichment. A time-course study can help determine the optimal sampling window. |
| Contribution from Other Metabolic Pathways | Unlabeled carbon from other metabolic pathways (e.g., gluconeogenesis) may be contributing to the synthesis of your target metabolite, thus diluting the 13C-enrichment. |
| Gut Microbiota Metabolism | The gut microbiota may be consuming a portion of the 13C-sucrose, reducing the amount available for absorption by the host. |
Experimental Protocols
Protocol 1: In Vivo Sucrose-13C6 Administration via Oral Gavage for Metabolomics in Mice
This protocol is adapted for tracing the metabolic fate of sucrose in various tissues.
1. Animal Preparation:
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House mice in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.
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Fast mice for 4-6 hours prior to gavage to reduce variability from food intake.
2. Tracer Preparation:
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Prepare a solution of [U-13C6]-Sucrose in sterile water. A common dosage for glucose tracers, which can be adapted for sucrose, is 2 g/kg body weight.
3. Administration:
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Administer the Sucrose-13C6 solution via oral gavage using a proper gavage needle to ensure direct delivery to the stomach.
4. Sample Collection:
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Collect blood and tissues at specific time points post-gavage (e.g., 15, 30, 60, 120, and 240 minutes) to capture the dynamics of sucrose absorption and metabolism.
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For blood collection, use tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma.
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For tissue collection, rapidly excise the tissues of interest and flash-freeze them in liquid nitrogen to quench metabolic activity.
5. Sample Preparation for Mass Spectrometry:
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For plasma and tissue extracts, use a cold solvent extraction method (e.g., 80% methanol) to precipitate proteins and extract polar metabolites.
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Dry the extracts under vacuum and derivatize if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.
Protocol 2: 13C-Sucrose Breath Test (13C-SBT) for Assessing Sucrase Activity
This protocol is a non-invasive method to assess the activity of the intestinal enzyme sucrase-isomaltase.
1. Subject Preparation:
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Subjects should fast overnight (8-12 hours) before the test.
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A baseline breath sample is collected before the administration of the 13C-sucrose.
2. Tracer Administration:
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A pre-measured dose of 13C-sucrose (e.g., 25-50 mg of uniformly labeled 13C-sucrose) is dissolved in water and ingested by the subject.
3. Breath Sample Collection:
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Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours into special collection bags or tubes.
4. Analysis:
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The 13CO2/12CO2 ratio in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
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The rate of 13CO2 exhalation provides a measure of the rate of sucrose digestion and absorption.
Quantitative Data Summary
Table 1: Example Time Course of 13C-Enrichment in Plasma Glucose after Oral Gavage of [U-13C6]-Glucose in Mice (Adapted from)
This table provides an example of expected enrichment patterns. Actual values will vary based on experimental conditions.
| Time Post-Gavage (minutes) | Total Plasma Glucose (mM) | % of Plasma Glucose as 13C6-Glucose |
| 0 (Fasting) | 5.5 ± 0.5 | 0 |
| 15 | 12.1 ± 1.2 | >50% |
| 30 | 10.5 ± 1.0 | >50% |
| 120 | 6.2 ± 0.6 | ~10% |
| 240 | 5.6 ± 0.5 | <5% |
Table 2: Comparison of Breath Test Parameters with and without an Unlabeled Sucrose Carrier (Adapted from)
| Parameter | 50 mg U-13C Sucrose (No Carrier) | 50 mg U-13C Sucrose + 20g Unlabeled Sucrose (Carrier) |
| AUC (Area Under the Curve) | Higher | Significantly Lower |
| cPDR90 (Cumulative % Dose Recovered at 90 min) | Higher | Significantly Lower |
| Tmax (Time to Peak Enrichment) | Shorter | Significantly Longer |
Visualizations
Caption: Experimental workflow for in vivo Sucrose-13C6 metabolomics study in mice.
Caption: Simplified pathway of Sucrose-13C6 metabolism in vivo.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. Frontiers | Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing [frontiersin.org]
- 3. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Data Analysis for 13C Tracer Experiments with Sucrose-¹³C₆
Welcome to the technical support center for ¹³C tracer experiments using Sucrose-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of metabolic flux analysis with a focus on sucrose as a tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of using Sucrose-¹³C₆ in metabolic tracer experiments?
A1: Sucrose-¹³C₆, which is composed of ¹³C-labeled glucose and unlabeled fructose, is used to trace the metabolic fate of the glucose moiety through various cellular pathways. It is particularly useful for studying glucose uptake, glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of ¹³C from the glucose portion of sucrose into downstream metabolites, researchers can gain insights into the relative activities of these pathways.[1][2][3]
Q2: How do I choose the optimal experimental conditions for a Sucrose-¹³C₆ tracer experiment?
A2: The optimal conditions depend on your specific research question and biological system. Key considerations include:
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Cell Culture Medium: Use a defined medium that allows for the precise control of carbon sources.[4]
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Isotopic Steady State: Ensure that the cells reach an isotopic steady state, where the labeling patterns of metabolites are stable over time.[5] The time to reach steady state varies between cell types and metabolic pathways.
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Tracer Concentration: The concentration of Sucrose-¹³C₆ should be sufficient to achieve significant labeling in the metabolites of interest without causing metabolic perturbations.
Q3: What are the key steps in the data analysis workflow for a ¹³C tracer experiment?
A3: A typical workflow involves five main steps: (1) Experimental Design, (2) Tracer Experiment, (3) Isotopic Labeling Measurement, (4) Flux Estimation, and (5) Statistical Analysis. This process is often iterative to ensure the scientific rigor of the results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Poor fit between simulated and measured labeling data.
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Question: My metabolic flux analysis (MFA) software shows a high sum of squared residuals (SSR), indicating a poor fit between my model and experimental data. What could be the cause?
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Answer: A poor fit can arise from several factors.
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Incomplete or Incorrect Metabolic Model: The model of your metabolic network may be missing key reactions or contain incorrect atom transitions.
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Solution: Verify all reactions for biological accuracy and ensure atom mappings are correct. For eukaryotic cells, consider metabolic compartmentalization (e.g., cytosol vs. mitochondria).
-
-
Failure to Reach Isotopic Steady State: Standard ¹³C-MFA assumes the system is at an isotopic steady state.
-
Solution: Extend the labeling time and re-sample to ensure a steady state is reached. Alternatively, consider using instationary MFA (INST-MFA) methods.
-
-
Analytical Errors: Issues with sample preparation or the mass spectrometer can introduce errors into the labeling data.
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Solution: Check for contamination, verify instrument performance, and ensure proper correction for the natural abundance of ¹³C.
-
-
Issue 2: Wide confidence intervals for estimated fluxes.
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Question: The confidence intervals for some of my calculated metabolic fluxes are very large. What does this signify and how can I improve them?
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Answer: Wide confidence intervals indicate that the fluxes are poorly determined, with a high degree of uncertainty.
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Insufficient Labeling Information: The tracer may not be providing enough information to resolve the flux of interest.
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Solution: Consider using a different tracer or a combination of tracers in parallel labeling experiments to improve flux precision.
-
-
High Measurement Noise: Large errors in labeling data will lead to less precise flux estimates.
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Solution: Improve the accuracy of your mass spectrometry measurements by optimizing sample preparation and instrument settings.
-
-
Experimental Protocols
Protocol 1: General Workflow for a ¹³C-Metabolic Flux Analysis Experiment
This protocol outlines the key steps for conducting a ¹³C-MFA experiment.
-
Experimental Design and Tracer Selection:
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Define the metabolic network of interest.
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Select the optimal ¹³C-labeled tracer(s) based on the pathways you aim to investigate. For instance, to analyze glycolysis and the PPP, [1,2-¹³C₂]glucose is a strong candidate, while [U-¹³C₅]glutamine is often preferred for the TCA cycle.
-
-
Cell Culture and Isotope Labeling:
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Culture cells in a defined medium to achieve a metabolic and isotopic steady state.
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Introduce the ¹³C tracer by switching the cells to a medium containing the labeled substrate.
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Harvest cells after a defined labeling period by rapidly quenching metabolism.
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-
Sample Preparation and Analysis:
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Extract metabolites from the cells.
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For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize metabolites to increase volatility.
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Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass isotopomer distributions (MIDs).
-
-
Data Analysis:
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Correct the measured MIDs for the natural abundance of ¹³C.
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Use computational software (e.g., METRAN, INCA) to estimate intracellular fluxes by fitting the experimental MIDs to the metabolic model.
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Perform statistical analyses to assess the goodness-of-fit and determine confidence intervals for the estimated fluxes.
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Quantitative Data Summary
The choice of tracer significantly impacts the precision of flux estimations for different metabolic pathways. The following table summarizes the performance of various common ¹³C tracers for analyzing central carbon metabolism.
| Tracer | Optimal for Analyzing | Suboptimal for Analyzing |
| Glucose [1,2-¹³C₂] | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Tricarboxylic Acid (TCA) Cycle |
| Glucose [U-¹³C₆] | Often used in mixtures; can be less informative than specifically labeled tracers when used alone. | - |
| Glutamine [U-¹³C₅] | Tricarboxylic Acid (TCA) Cycle | Glycolysis, PPP |
Table based on findings from computational and experimental evaluations.
Visualizations
Caption: A high-level overview of the data analysis workflow for 13C tracer experiments.
Caption: Simplified metabolic pathway showing the fate of Sucrose-¹³C₆.
Caption: A logical workflow for troubleshooting a poor model fit in ¹³C-MFA.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid in situ 13C tracing of sucrose utilization in Arabidopsis sink and source leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Sucrose-¹³C₆ Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Sucrose-¹³C₆ metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of Sucrose-¹³C₆ metabolites?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of Sucrose-¹³C₆ metabolites, which are often polar compounds, components of biological matrices like salts, phospholipids, and endogenous metabolites can co-elute and interfere with the ionization process in the mass spectrometer's source.[4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of a quantitative assay.
Q2: My signal for Sucrose-¹³C₆ metabolites is lower than expected or highly variable. Could this be due to matrix effects?
A: Yes, inconsistent or suppressed signal is a classic symptom of matrix effects. Components in your sample matrix, such as phospholipids from plasma or salts from urine, can compete with your target analytes for ionization, leading to a diminished response. This phenomenon is a significant concern in quantitative bioanalysis as it can lead to inaccurate measurements.
Q3: How can I determine if my analysis is suffering from matrix effects?
A: Several methods can be used to assess the presence and extent of matrix effects. The most common approaches are:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte standard into the LC eluent after the analytical column, while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
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Post-Extraction Spike: This is a quantitative assessment. You compare the signal of an analyte spiked into a pre-extracted blank matrix sample to the signal of the analyte in a neat solvent. The ratio of these signals, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Q4: What are the best strategies to reduce or eliminate matrix effects for polar compounds like Sucrose-¹³C₆ metabolites?
A: A multi-pronged approach is often the most effective:
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Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering the analytes of interest. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).
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Chromatographic Separation: Improving the separation of analytes from matrix components is crucial. This can be achieved by modifying the mobile phase composition, adjusting the gradient, or using a different stationary phase.
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Use of Internal Standards: Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for compensating for matrix effects. A suitable SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. For Sucrose-¹³C₆ metabolites, a different isotopologue of sucrose (e.g., ¹³C₁₂-Sucrose or d-Sucrose) could be an effective internal standard.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
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Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol.
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Prepare Neat Standard Solution: Prepare a solution of the Sucrose-¹³C₆ metabolite in the final reconstitution solvent at a known concentration.
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Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with the Sucrose-¹³C₆ metabolite to the same final concentration as the neat standard solution.
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LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your LC-MS method.
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Calculate Matrix Factor (MF):
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MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Standard Solution)
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A value close to 1 indicates minimal matrix effect.
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Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Significant | Simple, fast, and inexpensive. | Least effective at removing matrix components, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Cleaner extracts than PPT. | Can have lower recovery for very polar analytes; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Provides the cleanest extracts by selectively isolating analytes. | More complex and time-consuming method development. |
| HybridSPE®-Phospholipid | High | Low | Specifically targets and removes phospholipids, a major source of matrix effects in plasma. | Cost may be higher than other methods. |
Visual Guides
Troubleshooting Workflow for Matrix Effects
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for 13C Metabolomics Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for 13C metabolomics experiments.
Troubleshooting Guides
This section addresses common issues encountered during sample preparation for 13C metabolomics, offering potential causes and solutions.
Problem: Low Metabolite Yields
| Possible Cause | Recommended Solution |
| Inefficient Quenching | Immediately stop metabolic activity by snap-freezing samples in liquid nitrogen.[1][2][3] For cultured cells, rapid filtration followed by quenching in cold solvent is effective.[4] |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough disruption of cellular structures. For tissues, use methods like cryo-milling or bead beating. For cells with rigid walls, such as yeast, enzymatic digestion may be necessary in addition to mechanical disruption.[5] |
| Suboptimal Extraction Solvent | The choice of extraction solvent is critical and sample-dependent. A common approach for broad metabolite coverage is a two-phase extraction with methanol, chloroform, and water. For yeast, a combination of methanol quenching and boiling ethanol extraction has shown to be effective for a wide range of metabolites. |
| Metabolite Degradation | Work quickly and keep samples on ice or at 4°C throughout the preparation process. Use of antioxidants or acidic conditions can help prevent the degradation of specific labile metabolites. |
| Insufficient Sample Amount | For cell cultures, a minimum of 1-10 million cells is generally recommended, though this can vary by cell type and the abundance of metabolites of interest. For tissues, 5-25 mg is a typical starting amount. |
Problem: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including timing, temperature, and volumes. Ensure thorough mixing at each step. |
| Sample Heterogeneity | For tissues, ensure the portion taken is representative. For adherent cells, be consistent in the scraping or trypsinization method used. |
| Instrumental Drift | Incorporate quality control (QC) samples, which are pooled aliquots of all study samples, at regular intervals throughout the analytical run to monitor and correct for instrumental variability. |
| Inconsistent Quenching | Ensure the quenching process is rapid and consistent for all samples to minimize variations in metabolic activity. |
Problem: Poor Peak Shape in Chromatography
| Possible Cause | Recommended Solution |
| Matrix Effects | Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances. |
| Inappropriate Reconstitution Solvent | Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of the chromatography. |
| Column Overload | Ensure the amount of sample injected is within the linear range of the detector and the capacity of the column. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding sample preparation in 13C metabolomics.
Quenching
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Q1: Why is quenching a critical step in 13C metabolomics? A1: Quenching is essential to halt enzymatic reactions and instantly stop metabolism, preserving the in vivo metabolic state of the cells or tissues at the time of collection. This is crucial for accurately measuring the incorporation of 13C into various metabolites.
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Q2: What is the most effective method for quenching? A2: The ideal quenching method depends on the sample type. For suspension cultures and cells, rapid filtration followed by immersion in a cold solvent mixture (e.g., -40°C 60% methanol) is a widely used and effective technique. For tissues, snap-freezing in liquid nitrogen is the gold standard.
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Q3: Can quenching lead to metabolite leakage from cells? A3: Yes, some quenching methods, particularly those using organic solvents, can compromise cell membrane integrity and lead to the leakage of intracellular metabolites. It is important to optimize the quenching protocol for the specific cell type to minimize leakage. For example, for the microalga Chlamydomonas reinhardtii, quenching with 60% aqueous methanol supplemented with 70 mM HEPES at a 1:1 sample to solvent ratio was found to reduce metabolite leakage.
Metabolite Extraction
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Q4: What are the best extraction solvents for 13C metabolomics? A4: The choice of solvent depends on the metabolites of interest (polar vs. nonpolar) and the analytical platform. A common biphasic extraction using a mixture of methanol, chloroform, and water is effective for separating polar and nonpolar metabolites. For yeast, methanol-quenching combined with boiling-ethanol-extraction has been shown to be more accurate for a broad range of metabolites compared to cold-solvent extraction.
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Q5: How can I ensure complete metabolite extraction from tissues? A5: Thorough homogenization is key. This can be achieved by grinding the frozen tissue to a fine powder under liquid nitrogen (cryo-milling) or by using bead beaters. The extraction solvent should then be added to the powdered tissue to ensure maximum contact and extraction efficiency.
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Q6: Are there specific extraction protocols for different analytical platforms (LC-MS, GC-MS, NMR)? A6: Yes, the extraction protocol should be compatible with the downstream analytical method. For GC-MS analysis, which often requires derivatization to make metabolites volatile, the extraction solvent should be easily evaporated. For LC-MS, the solvent should be compatible with the mobile phases used. NMR is generally more tolerant of different solvents, but specific protocols exist to optimize spectral quality.
Sample Storage and Stability
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Q7: How should I store my samples before and after extraction? A7: Biological samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until processing. Metabolite extracts should also be stored at -80°C to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.
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Q8: How stable are metabolites during storage? A8: Metabolite stability varies depending on the compound and storage conditions. A study on human plasma stored at -80°C for five years showed that while 55 out of 111 metabolites remained stable, others, including certain amino acids and lipids, showed significant changes. In another study, metabolites in extracts from biological tissues were found to be stable for 24 hours at 4°C, while significant changes were observed in whole blood homogenates after 1-2 hours at the same temperature.
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Q9: What are the best practices to prevent metabolite degradation during sample preparation? A9: To minimize degradation, it is crucial to work quickly, keep samples cold (on ice or at 4°C), and minimize the time between sample collection, quenching, extraction, and analysis. For light-sensitive metabolites, samples should be protected from light. The addition of acids or antioxidants to the extraction solvent can also help preserve certain labile metabolites.
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction from Adherent Mammalian Cells for LC-MS Analysis
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Cell Culture: Grow cells to the desired confluency in a multi-well plate.
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Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Perform this step quickly to minimize metabolic changes.
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Quenching: Immediately add a sufficient volume of ice-cold (-80°C) 80% methanol to each well to cover the cells.
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Scraping: Place the plate on dry ice and use a cell scraper to detach the cells in the cold methanol.
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Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
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Extraction: Vortex the tube vigorously for 1 minute and then incubate at -20°C for 1 hour to precipitate proteins.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
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Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
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Storage: Store the dried metabolite extract at -80°C until analysis.
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Reconstitution: Prior to LC-MS analysis, reconstitute the extract in a suitable solvent (e.g., 50% methanol) compatible with the initial mobile phase.
Protocol 2: Metabolite Extraction from Tissue Samples for GC-MS Analysis
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Tissue Collection: Excise the tissue of interest as quickly as possible and immediately snap-freeze it in liquid nitrogen.
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Homogenization: Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryo-mill.
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Extraction Solvent Preparation: Prepare a cold (-20°C) extraction solvent of methanol:chloroform:water (2.5:1:1 v/v/v).
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Extraction: Add the cold extraction solvent to the powdered tissue (e.g., 1 mL per 50 mg of tissue).
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Vortexing: Vortex the mixture vigorously for 1 minute.
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Incubation: Incubate the mixture at -20°C for 30 minutes with occasional vortexing.
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Phase Separation: Add water and chloroform to the mixture to achieve a final ratio of methanol:chloroform:water of 1:1:1 (v/v/v). Vortex thoroughly and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous/methanol phase) and nonpolar (lower chloroform phase) layers.
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Fraction Collection: Carefully collect the upper polar phase for analysis of polar metabolites.
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Drying: Dry the collected polar phase in a vacuum concentrator.
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Derivatization: Perform a two-step derivatization of the dried extract. First, add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups. Second, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to increase the volatility of the metabolites.
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Analysis: Analyze the derivatized sample by GC-MS.
Quantitative Data Summary
Table 1: Comparison of Metabolite Stability in Human Plasma Stored at -80°C for 5 Years
| Metabolite Class | Average Change | Stability |
| Amino Acids | +15.4% | Unstable |
| Acylcarnitines | -12.1% | Unstable |
| Lysophosphatidylcholines | -15.1% | Unstable |
| Diacyl-phosphatidylcholines | -17.0% | Unstable |
| Acyl-alkyl-phosphatidylcholines | -13.3% | Unstable |
| Sphingomyelins | -14.8% | Unstable |
| Sum of Hexoses | +7.9% | Unstable |
| 55 out of 111 Metabolites | No significant change | Stable |
Data summarized from a study on long-term stability of human plasma metabolites.
Table 2: Effect of Quenching Method on Intracellular Metabolite Leakage in Chlamydomonas reinhardtii
| Quenching Method | Relative Metabolite Leakage |
| 60% Methanol | High |
| 60% Methanol + 70 mM HEPES (1:1 ratio) | Reduced |
| Increased Methanol Concentration | Increased |
| Prolonged Quenching Time | Increased |
Qualitative summary based on a study optimizing quenching for microalgal metabolomics.
Visualizations
Caption: General workflow for sample preparation in 13C metabolomics.
Caption: Troubleshooting logic for low metabolite yields.
References
- 1. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. research.tudelft.nl [research.tudelft.nl]
Validation & Comparative
A Comparative Guide to Isotopic Tracers: Sucrose-¹³C₆ vs. [1,2-¹³C₂]glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. The selection of an appropriate isotopic tracer is a foundational step that dictates the precision and scope of the insights gained. This guide provides an objective comparison of two distinct tracer strategies for probing central carbon metabolism: the use of a uniformly labeled sucrose, here referred to as Sucrose-¹³C₆, and the specifically labeled [1,2-¹³C₂]glucose. While direct comparative studies for a tracer named "Sucrose-¹³C₆-1" are not available in existing literature, this guide will compare uniformly ¹³C-labeled sucrose to [1,2-¹³C₂]glucose based on their differing points of entry into metabolism and the resulting labeling patterns.
Principles of Tracer Selection
The utility of a ¹³C-labeled tracer in MFA lies in its ability to generate unique labeling patterns in downstream metabolites, which can then be measured by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] These labeling patterns provide the necessary constraints to mathematically resolve the rates (fluxes) of intracellular reactions.[2][3] The ideal tracer is one that provides the most informative labeling patterns for the specific metabolic pathways under investigation.[4]
Quantitative Data Summary
The performance of Sucrose-¹³C₆ and [1,2-¹³C₂]glucose as metabolic tracers is directly linked to how they introduce labeled carbons into the central carbon metabolism. The following table summarizes the key characteristics and optimal applications for each tracer.
| Feature | Sucrose-¹³C₆ (Uniformly Labeled) | [1,2-¹³C₂]glucose |
| Structure | Disaccharide of glucose and fructose | Monosaccharide (glucose) |
| Initial Metabolic Step | Hydrolysis into one molecule of uniformly labeled ¹³C-glucose and one molecule of uniformly labeled ¹³C-fructose. | Direct entry into glycolysis. |
| Entry into Glycolysis | As ¹³C₆-glucose and ¹³C₆-fructose. Fructose can be phosphorylated to fructose-6-phosphate (by hexokinase) or fructose-1-phosphate (by fructokinase), the latter being cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are then converted to glyceraldehyde-3-phosphate (G3P). | As ¹³C₂-glucose-6-phosphate. |
| Primary Application | General overview of carbon metabolism, particularly useful in organisms that primarily metabolize sucrose.[5] Can provide insights into the differential metabolism of glucose and fructose moieties. | High-precision analysis of the Pentose Phosphate Pathway (PPP) and upper glycolysis. |
| Advantages | - Traces the metabolism of both glucose and fructose components of sucrose.- Useful for studying organisms with sucrose-based metabolism. | - Provides distinct labeling patterns that are highly sensitive to the relative fluxes of glycolysis and the PPP.- Widely validated and considered a gold-standard tracer for PPP analysis. |
| Limitations | - The presence of two labeled hexoses entering at different points can complicate flux calculations.- May provide less precise resolution of specific pathways like the PPP compared to specifically designed tracers. | - Less informative for the tricarboxylic acid (TCA) cycle compared to uniformly labeled glucose or glutamine. |
| Resulting Labeling in Key Metabolites | ||
| Glyceraldehyde-3-Phosphate (G3P) | Predominantly M+3 (from both ¹³C₆-glucose and ¹³C₆-fructose). | A mixture of M+0, M+1, and M+2 depending on the relative flux through glycolysis and the PPP. |
| Pyruvate | Primarily M+3. | Primarily M+2 from glycolysis. |
| Lactate | Primarily M+3. | Primarily M+2 from glycolysis. |
| Ribose-5-Phosphate (from oxidative PPP) | Predominantly M+5. | A mixture of M+0, M+1, and M+2. |
Experimental Protocols
A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment is outlined below. Specific details may vary depending on the cell type, organism, and analytical instrumentation.
Experimental Design
The first step involves defining the metabolic network model and selecting the optimal isotopic tracer(s) to resolve the fluxes of interest. For comparing Sucrose-¹³C₆ and [1,2-¹³C₂]glucose, parallel labeling experiments would be the most rigorous approach.
Cell Culture and Isotopic Labeling
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Cell Culture: Cells are cultured in a defined medium to a metabolically steady state.
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Tracer Introduction: The culture medium is replaced with a medium containing the ¹³C-labeled substrate (either Sucrose-¹³C₆ or [1,2-¹³C₂]glucose) at a known concentration.
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Isotopic Steady State: Cells are incubated with the tracer for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is a critical assumption for steady-state MFA and should be validated by collecting samples at multiple time points to ensure labeling saturation.
Metabolite Extraction
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Quenching: Metabolism is rapidly halted, typically by using a cold solvent such as methanol or a methanol/water mixture.
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Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent system (e.g., a biphasic extraction with methanol, water, and chloroform).
Analytical Measurement
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Instrumentation: The isotopic labeling patterns of the extracted metabolites are measured using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). NMR can also be used, particularly for positional isotopomer analysis.
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Data Acquisition: The mass isotopomer distributions (MIDs) for key metabolites are determined.
Data Analysis and Flux Calculation
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Correction for Natural Abundance: The measured MIDs are corrected for the natural abundance of ¹³C.
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Flux Estimation: The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model. An optimization algorithm is then used to estimate the intracellular fluxes that best reproduce the experimental data.
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Statistical Analysis: Goodness-of-fit tests and confidence interval calculations are performed to assess the reliability of the estimated fluxes.
Mandatory Visualizations
Metabolic Fate of Sucrose-¹³C₆
References
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sucrose-13C6-1 vs. 14C-Sucrose for Permeability Studies
For researchers, scientists, and drug development professionals, the accurate assessment of barrier permeability, be it the intestinal wall or the blood-brain barrier (BBB), is a cornerstone of preclinical and clinical research. The choice of tracer molecule is critical to the reliability of these assessments. This guide provides an in-depth comparison of two commonly used sucrose isotopes for permeability studies: the stable isotope Sucrose-13C6-1 and the radioisotope 14C-sucrose.
This comparison delves into the pros and cons of each tracer, supported by experimental data, to guide researchers in selecting the most appropriate tool for their specific study needs.
Key Differences at a Glance
| Feature | This compound (Stable Isotope) | 14C-Sucrose (Radioisotope) |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Scintillation Counting (Total Radioactivity) |
| Accuracy | High. Specific detection of intact sucrose molecule. | Lower. Prone to overestimation due to radioactive impurities.[1][2][3][4] |
| Safety | Non-radioactive, no radiation risk.[5] | Radioactive, requires special handling and licensing. |
| Cost | Generally higher initial cost for labeled compound and LC-MS/MS instrumentation. | Lower cost for the radiolabeled compound, but requires specialized facilities for handling radioactivity. |
| Clinical Use | Suitable for human studies, including vulnerable populations. | Unsuitable for clinical use in humans. |
Performance in Permeability Studies: A Data-Driven Comparison
Experimental evidence consistently demonstrates that the choice of sucrose isotope can significantly impact the outcome of permeability studies. Research comparing the two tracers has revealed substantial discrepancies in measured permeability, primarily due to the purity of the tracer and the specificity of the detection method.
Blood-Brain Barrier (BBB) Permeability
A key area of investigation has been the use of these tracers to assess the integrity of the blood-brain barrier. Studies have shown that 14C-sucrose can lead to a significant overestimation of BBB permeability.
Table 1: Comparison of Brain Uptake Clearance (K_in) and Physicochemical Properties
| Parameter | This compound | 14C-Sucrose | Fold Difference | Reference |
| Brain Uptake Clearance (K_in) | Lower | 6-7 fold higher | 6-7x | |
| Apparent Brain Uptake Clearance | Lower | 3.6-fold higher | 3.6x | |
| Total Brain Tissue Concentration | Lower | 4.1-fold higher | 4.1x | |
| Water:Octanol Partition Coefficient | Lower | >2-fold higher | >2x |
The higher brain uptake and partition coefficient observed with 14C-sucrose are attributed to the presence of lipid-soluble radioactive impurities in commercially available preparations. These impurities can cross the BBB more readily than sucrose itself. Because the detection method for 14C-sucrose measures total radioactivity, it cannot distinguish between the intact sucrose molecule and these more permeable impurities, leading to an inflated permeability value.
In contrast, the use of LC-MS/MS for the detection of this compound allows for the specific quantification of the intact sucrose molecule, thereby providing a more accurate and reliable measure of BBB permeability.
Experimental Protocols
General In Vivo Permeability Study Workflow
The following diagram outlines a typical workflow for an in vivo permeability study using either this compound or 14C-sucrose.
In Vivo Permeability Study Workflow
Detailed Methodologies
1. This compound Permeability Assay (LC-MS/MS Method)
This protocol provides a more accurate assessment of permeability due to the specific detection of the intact tracer molecule.
-
Tracer Administration: Rats receive a single intravenous dose of [13C]sucrose (e.g., 10 mg/kg).
-
Sample Collection: Serial blood samples are collected at various time points (e.g., 15, 30, 60, 90, 120, 240 minutes post-injection). At the terminal time point, the brain is collected.
-
Sample Processing:
-
Blood samples are centrifuged to obtain plasma.
-
Brain tissue is homogenized.
-
Proteins in plasma and brain homogenates are precipitated (e.g., with acetonitrile).
-
Supernatants are collected for analysis.
-
-
Quantification:
-
Samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
This method specifically measures the concentration of intact [13C]sucrose.
-
-
Data Analysis: The brain uptake clearance (K_in) is calculated using the plasma and brain concentrations of [13C]sucrose.
2. 14C-Sucrose Permeability Assay (Radiometric Method)
This traditional method is susceptible to overestimation of permeability.
-
Tracer Administration: An intravenous bolus of [14C]sucrose is administered to the animal.
-
Sample Collection: Blood and brain samples are collected at a predetermined time point after injection.
-
Sample Processing:
-
Plasma is separated from blood.
-
Brain tissue is homogenized.
-
-
Quantification:
-
The total radioactivity in plasma and brain homogenates is measured using a liquid scintillation counter.
-
-
Data Analysis: The K_in is calculated based on the total radioactivity in the brain and plasma.
Signaling Pathways and Logical Relationships
Impact of Tracer Choice on Permeability Assessment
Pros and Cons Summarized
This compound
-
Pros:
-
High Accuracy: Specific detection leads to more reliable permeability data.
-
Enhanced Safety: Non-radioactive nature makes it ideal for a wider range of studies, including clinical trials.
-
No Radioactive Waste: Simplifies laboratory procedures and reduces disposal costs.
-
-
Cons:
-
Higher Cost: The stable isotope-labeled compound and the required LC-MS/MS instrumentation can be more expensive.
-
Complex Analysis: Requires specialized expertise in mass spectrometry.
-
14C-Sucrose
-
Pros:
-
Lower Initial Cost: The radiolabeled compound is often less expensive than its stable isotope counterpart.
-
Simpler Detection: Scintillation counting is a relatively straightforward technique.
-
-
Cons:
-
Inaccuracy: Prone to significant overestimation of permeability due to impurities.
-
Safety Concerns: The use of a radioactive isotope necessitates specialized handling, licensing, and disposal procedures.
-
Limited to Preclinical Use: Not suitable for studies in humans.
-
Conclusion and Recommendations
For researchers seeking the most accurate and reliable data on barrier permeability, This compound is the superior choice . Its specific detection via LC-MS/MS eliminates the confounding variable of radioactive impurities that plagues studies using 14C-sucrose. The non-radioactive nature of this compound also offers significant safety advantages, making it a more versatile tool for both preclinical and clinical research.
While 14C-sucrose has been historically used and may appear to be a more cost-effective option initially, the potential for generating misleading and inaccurate data significantly diminishes its value. The investment in the more robust methodology of a stable isotope tracer with LC-MS/MS detection is justified by the generation of higher quality, more reproducible, and ultimately more translatable scientific findings. Drug development professionals, in particular, should prioritize the use of this compound to ensure that critical decisions regarding drug candidates are based on the most accurate permeability assessments possible.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeabili" by Mohammad K. Miah, Ekram A. Chowdhury et al. [digitalcommons.chapman.edu]
- 4. researchgate.net [researchgate.net]
- 5. metsol.com [metsol.com]
A Comparative Analysis of the 13C-Sucrose Breath Test for Diagnosing Sucrase-Isomaltase Deficiency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diagnostic Methodologies
The diagnosis of Sucrase-Isomaltase Deficiency (SID), a condition characterized by reduced or absent activity of the sucrase-isomaltase enzyme in the small intestine, has traditionally relied on invasive endoscopic procedures. The emergence of the non-invasive 13C-sucrose breath test (13C-SBT) offers a promising alternative, yet its cross-validation with established diagnostic methods has yielded varied results. This guide provides a comprehensive comparison of the 13C-SBT with other diagnostic modalities, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate diagnostic strategy.
Performance Comparison of Diagnostic Methods
The 13C-sucrose breath test has been evaluated against the "gold standard" of duodenal biopsy with enzyme activity assay, as well as other methods like the hydrogen breath test and genetic testing. The comparative performance of these tests is summarized below.
| Diagnostic Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| 13C-Sucrose Breath Test (13C-SBT) | Measures the amount of ¹³CO₂ exhaled after ingestion of ¹³C-labeled sucrose. Deficient sucrase activity leads to reduced ¹³CO₂ production. | Variable (reported as 100% in one pediatric study, but poorly correlated in an adult study)[1][2] | Variable (reported as 100% in one pediatric study)[2] | Non-invasive, simple to administer[3]. | Conflicting validation results, potential for mismatch with biopsy findings[1]. |
| Endoscopy with Duodenal Biopsy and Enzyme Assay | Direct measurement of sucrase activity in a tissue sample from the small intestine. | Considered the "gold standard". | Considered the "gold standard". | Direct and quantitative assessment of enzyme activity. | Invasive, requires sedation, resource-intensive, potential for sampling error due to patchy enzyme distribution. |
| Hydrogen Breath Test | Measures hydrogen gas produced by bacterial fermentation of undigested sucrose in the colon. | Not specified in the provided results. | Considered less specific for sucrose malabsorption than the 13C-SBT. | Non-invasive. | Can be influenced by gut microbiome composition and other factors. |
| Genetic Testing | Identifies mutations in the sucrase-isomaltase (SI) gene. | Not specified in the provided results. | Can confirm congenital SID but may not identify secondary causes of sucrase deficiency. | Can definitively diagnose congenital SID. | Does not assess the functional enzyme activity, which can be affected by secondary factors. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical studies. The following sections outline the typical protocols for the 13C-sucrose breath test and the duodenal biopsy with enzyme assay.
13C-Sucrose Breath Test Protocol
The 13C-SBT procedure involves the oral administration of a sucrose solution labeled with the non-radioactive isotope, carbon-13. The subsequent measurement of ¹³CO₂ in expired breath reflects the activity of the sucrase enzyme.
A general protocol for the 13C-SBT is as follows:
-
Fasting: Patients are required to fast overnight (typically 8 hours) prior to the test.
-
Baseline Breath Sample: A baseline breath sample is collected before the ingestion of the sucrose solution.
-
Sucrose Administration: The patient drinks a solution of ¹³C-labeled sucrose dissolved in water. The dosage of ¹³C-sucrose can vary between studies, with reported doses ranging from 10 mg to 50 mg or 0.3 mg/kg body weight.
-
Breath Sample Collection: Breath samples are collected at regular intervals after ingestion. Common time points for collection include every 15 to 30 minutes for a duration of 2 to 4 hours.
-
Analysis: The collected breath samples are analyzed using isotope ratio mass spectrometry (IRMS) to determine the ratio of ¹³CO₂ to ¹²CO₂.
Endoscopy and Duodenal Biopsy with Enzyme Assay Protocol
This invasive procedure is considered the definitive method for diagnosing SID.
The protocol generally involves:
-
Endoscopy: A flexible endoscope is passed through the mouth, esophagus, and stomach into the duodenum.
-
Biopsy: Small tissue samples are taken from the duodenal mucosa.
-
Enzyme Activity Assay: The biopsy samples are then processed in a laboratory to directly measure the activity of the sucrase enzyme.
Diagnostic Workflows and Comparative Logic
The relationship between the 13C-SBT and the gold standard biopsy method is not always straightforward. The following diagrams illustrate the expected diagnostic pathway and the potential for discordant results as highlighted in the literature.
References
A comparative study of different stable isotope tracers for carbohydrate metabolism.
A Comparative Guide to Stable Isotope Tracers for Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracers are indispensable tools in metabolic research, offering a powerful method to quantitatively track the flux of molecules through intricate biochemical pathways. The selection of an appropriate tracer is critical for elucidating the nuances of carbohydrate metabolism in both healthy and diseased states. This guide provides an objective comparison of commonly used stable isotope tracers, supported by experimental data, to aid researchers in designing robust and informative metabolic studies.
Core Principles of Stable Isotope Tracing
Stable isotope tracing involves the introduction of a molecule enriched with a non-radioactive, heavy isotope (such as ¹³C or ²H) into a biological system.[1][2] These labeled molecules, or tracers, are chemically identical to their naturally abundant counterparts and participate in the same biochemical reactions.[2] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the incorporation of the heavy isotope into downstream metabolites.[1] This allows for the precise measurement of isotopic enrichment, which is the proportion of a metabolite that contains the stable isotope label, and subsequently, the calculation of metabolic flux—the rate at which molecules are converted through a metabolic pathway.[1]
Comparison of Key Stable Isotope Tracers
The two most prominent classes of stable isotope tracers for carbohydrate metabolism are carbon-13 (¹³C) labeled glucose and deuterium (²H) labeled glucose. The fundamental difference lies in the atoms they track: ¹³C-glucose follows the carbon backbone, while ²H-tracers monitor the exchange of hydrogen atoms. This distinction provides unique and complementary insights into cellular metabolism.
Quantitative Comparison of Tracer Performance
The choice of tracer significantly impacts the precision of metabolic flux analysis. The following table summarizes the key characteristics and optimal applications of different stable isotope tracers for carbohydrate metabolism.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Disadvantages | Primary Analytical Method |
| [U-¹³C₆]-Glucose | General carbon metabolism, Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Gluconeogenesis, Lipid and Amino Acid Synthesis | Provides a comprehensive overview of central carbon metabolism by labeling all carbons in the glucose backbone. | Can be expensive; interpretation of mass isotopomer distributions can be complex. | GC-MS, LC-MS, NMR |
| Positionally Labeled ¹³C-Glucose (e.g., [1,2-¹³C₂]-Glucose, [1-¹³C]-Glucose) | Specific fluxes within central carbon metabolism. For example, [1,2-¹³C₂]glucose is excellent for PPP flux analysis. | Allows for more focused analysis of specific reactions and pathways, increasing the precision of flux estimates for those pathways. | Provides less information about pathways not involving the labeled carbon position. | GC-MS, LC-MS, NMR |
| Deuterated (²H) Glucose (e.g., [6,6-²H₂]-Glucose) | Endogenous glucose production (gluconeogenesis and glycogenolysis), redox metabolism (NADPH production). | Less expensive than ¹³C-glucose, suitable for in vivo human studies, provides unique insights into redox state. | Limited insight into the flow of the carbon backbone in central carbon metabolism. | GC-MS, LC-MS |
| Heavy Water (²H₂O) | Gluconeogenesis, de novo lipogenesis, glycogenolysis. | Orally administered, traces all gluconeogenic precursors, considered a gold standard for measuring gluconeogenesis. | Requires a longer labeling period to reach isotopic steady state. | GC-MS, NMR |
| ¹³C-Labeled Gluconeogenic Precursors (e.g., [U-¹³C₃]-Lactate, [2-¹³C]-Glycerol) | Gluconeogenesis from specific precursors, TCA cycle anaplerosis. | Directly traces the contribution of a specific substrate to glucose production. | May not reflect the total gluconeogenic flux from all precursors. | GC-MS, LC-MS |
Experimental Methodologies
The successful application of stable isotope tracers requires meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Metabolic Labeling with [U-¹³C₆]-Glucose
This protocol is adapted for adherent mammalian cells in culture.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare labeling medium by supplementing glucose-free RPMI-1640 or DMEM with [U-¹³C₆]-glucose to a final concentration that matches the glucose concentration in the standard culture medium (e.g., 11 mM). Add dialyzed fetal bovine serum to minimize interference from unlabeled glucose and other substrates.
2. Isotope Labeling:
-
Aspirate the standard culture medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a specified duration to allow for the incorporation of the tracer and to approach isotopic steady state. The incubation time can range from minutes to hours depending on the metabolic pathways of interest and the turnover rate of the metabolites.
3. Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Analysis:
-
The extracted metabolites are then analyzed by mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distribution of key metabolites.
In Vivo Measurement of Gluconeogenesis using ²H₂O
This protocol provides a general workflow for animal or human studies.
1. Subject Preparation:
-
Subjects are typically fasted overnight to establish a baseline metabolic state.
2. Tracer Administration:
-
An initial bolus of 99.8% ²H₂O is administered orally or via intraperitoneal injection to rapidly enrich the body water pool to a target of 3-5%.
-
Subjects are then provided with drinking water enriched with ²H₂O to maintain a stable body water enrichment throughout the study period.
3. Blood Sampling:
-
Blood samples are collected at baseline and at various time points after tracer administration.
-
Plasma is separated from the blood samples for the analysis of glucose and body water enrichment.
4. Sample Analysis:
-
The deuterium enrichment of body water is measured, typically using a mass spectrometer.
-
Plasma glucose is isolated and derivatized. The deuterium enrichment at specific positions of the glucose molecule (e.g., C5 and C2) is determined by GC-MS or NMR.
-
The rate of gluconeogenesis is calculated from the incorporation of deuterium from body water into glucose.
Visualizing Metabolic Pathways and Experimental Workflows
Graphical representations are essential for understanding the flow of atoms and the logic of experimental designs in stable isotope tracing studies.
Conclusion
The selection of a stable isotope tracer for studying carbohydrate metabolism is contingent on the specific biological question being addressed. ¹³C-labeled glucose tracers are unparalleled for detailed analysis of carbon flow through central metabolic pathways. In contrast, deuterated tracers like ²H-glucose and ²H₂O offer significant advantages for in vivo studies and for probing specific aspects of metabolism such as endogenous glucose production and redox state. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, employing both ¹³C and ²H isotopes, can provide a more complete picture of the metabolic phenotype. By carefully considering the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can gain profound insights into the dynamic and complex nature of carbohydrate metabolism.
References
Dietary Influence on 13C-Sucrose Breath Test Outcomes: A Comparative Guide for Researchers
The 13C-Sucrose Breath Test (13C-SBT) is a non-invasive diagnostic tool designed to measure the functional activity of the sucrase-isomaltase (SI) enzyme complex in the small intestine's brush border. Accurate interpretation of 13C-SBT results is critical for both clinical diagnostics, such as for Congenital Sucrase-Isomaltase Deficiency (CSID), and for research applications, including the assessment of environmental enteropathy and mucosal health.[1][2] A crucial, yet often overlooked, variable that can significantly impact test outcomes is the subject's recent and long-term dietary habits. This guide provides an objective comparison of how different dietary scenarios can alter 13C-SBT results, supported by experimental data and detailed protocols.
Principle of the 13C-Sucrose Breath Test
The test involves the oral administration of a sucrose solution labeled with the non-radioactive stable isotope, carbon-13 (¹³C). The SI enzyme hydrolyzes the ¹³C-sucrose into ¹³C-glucose and fructose. These monosaccharides are then absorbed, metabolized, and the resulting ¹³CO₂ is exhaled in the breath. The rate and cumulative amount of exhaled ¹³CO₂ directly correlate with the in vivo activity of the SI enzyme.
Dietary Regulation of Sucrase-Isomaltase Activity
The expression and activity of the SI enzyme are not static and can be regulated by dietary carbohydrate intake. Animal studies have demonstrated that the intestinal SI enzyme adapts to the substrate load.
-
High-Carbohydrate/High-Sucrose Diets: Diets rich in sucrose and other carbohydrates have been shown to increase SI gene expression and enzymatic activity. In rat models, a sucrose-containing diet administered after a fast led to a twofold increase in the total intestinal sucrase specific activity.[1][3] This upregulation is primarily a pre-translational mechanism, where fructose, a component of sucrose, most prominently increases the transcription of the SI gene.[4] Therefore, a sustained high-sucrose diet would be expected to increase the rate of ¹³CO₂ exhalation during a 13C-SBT, reflecting higher SI activity.
-
Low-Carbohydrate/Low-Sucrose Diets: Conversely, a carbohydrate-free diet in animal models does not induce an increase in sucrase specific activity. Long-term adherence to a very low-carbohydrate or ketogenic diet may lead to a downregulation of SI activity due to the lack of substrate. This would theoretically result in a lower and slower ¹³CO₂ exhalation curve in a 13C-SBT, which could potentially be misinterpreted as a primary sucrase deficiency.
Comparative Data: The Effect of Reduced Sucrase Activity on 13C-SBT Results
A study in healthy adults demonstrated that the administration of a sucrase inhibitor (750 mg Reducose, an extract from mulberry leaves) significantly reduced the digestion and oxidation of ¹³C-sucrose. The key kinetic parameters from the breath test were markedly altered, providing a quantitative comparison for how reduced enzyme function affects the results.
Table 1: Comparison of 13C-Sucrose Breath Test Parameters With and Without Sucrase Inhibition
| Parameter | Control (¹³C-Sucrose only) | With Sucrase Inhibitor (Reducose) | Percentage Change |
| Peak ¹³CO₂ Exhalation Rate (% dose/hr) | ~18 | ~7 | -61% |
| Time to Peak Exhalation (minutes) | ~60 | ~90 | +50% |
| Cumulative % Dose Recovered at 4 hrs (cPDR) | ~25% | ~11% | -56% |
Data are approximated from graphical representations in Schillinger et al. (2022) for illustrative purposes.
These results clearly demonstrate that a reduction in functional sucrase activity leads to a flatter, delayed, and significantly lower cumulative ¹³CO₂ exhalation curve. This is the expected outcome in a subject with either a genetic deficiency or a physiologically downregulated enzyme level resulting from a long-term low-carbohydrate diet.
Experimental Protocols and Methodologies
Accurate and reproducible 13C-SBT results are contingent on strict adherence to standardized protocols, particularly concerning dietary preparation.
Standard 13C-Sucrose Breath Test Protocol
This protocol is based on methodologies used in clinical and research settings.
-
Dietary Preparation: For three days prior to the test, the subject must adhere to a diet low in natural ¹³C. This involves avoiding C4 plants and their products, which are naturally enriched in ¹³C.
-
Foods to Avoid: Corn (maize), sugarcane and its products (cane sugar, molasses), pineapple, sorghum, and millet.
-
Allowed Foods: C3 plants such as wheat, rice, oats, barley, potatoes, vegetables, and fruits not on the avoidance list.
-
-
Fasting: The subject must fast for a minimum of 8 hours (overnight) before the test begins. Water is permitted.
-
Baseline Sampling: Before administering the sucrose, two baseline breath samples are collected approximately 15 minutes apart. The subject exhales into a collection bag or tube.
-
Substrate Administration: The subject drinks a solution of ¹³C-labeled sucrose (e.g., 0.3 mg/kg of uniformly labeled ¹³C-sucrose) dissolved in water.
-
Post-Dose Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 4 hours.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using Isotope Ratio Mass Spectrometry (IRMS). The results are typically expressed as the cumulative percentage of the ¹³C dose recovered (cPDR) over time.
Sucrase Inhibition Study Protocol (Adapted from Schillinger et al., 2022)
This protocol was designed to validate the 13C-SBT's ability to detect impaired sucrase function.
-
Study Design: A crossover study design where each participant serves as their own control.
-
Test Arms:
-
Control Day: Participants undergo the standard 13C-SBT protocol with a 25 mg dose of highly enriched U-¹³C sucrose.
-
Inhibitor Day: Participants repeat the breath test, but consume 750 mg of a sucrase inhibitor (Reducose) approximately one minute before ingesting the 25 mg dose of U-¹³C sucrose.
-
-
Washout Period: A minimum 3-day washout period is required between each test day.
-
Diet and Fasting: The standard dietary preparation and fasting protocols are followed for each test arm.
-
Data Analysis: Kinetic parameters, including peak ¹³CO₂ exhalation, time to peak, and cumulative percentage dose recovered (cPDR), are calculated and compared between the control and inhibitor arms.
Visualizing the Impact of Diet on the 13C-SBT Workflow
The following diagram illustrates the experimental workflow and highlights the points at which diet can influence the outcome of a 13C-sucrose breath test.
Caption: Experimental workflow for the 13C-SBT, showing dietary influence points.
Conclusion and Implications for Researchers
Diet has a significant, two-pronged effect on the 13C-sucrose breath test. First, the mandatory short-term preparatory diet (low-¹³C) is essential for analytical accuracy to minimize background ¹³CO₂ noise. Second, and more physiologically significant, is the adaptive nature of the sucrase-isomaltase enzyme to long-term dietary carbohydrate intake.
Researchers and drug development professionals must consider a subject's habitual diet as a critical confounding variable. A subject on a long-term low-carbohydrate diet may exhibit reduced sucrase activity, leading to a 13C-SBT result that could mimic a primary enzyme deficiency. Conversely, a high-sucrose diet may maximize enzyme activity. For clinical trials or research studies where sucrase function is a key endpoint, it is imperative to standardize the dietary carbohydrate intake of participants for a sufficient period before conducting a 13C-SBT to ensure that the results reflect the intervention's effect rather than dietary variability. Future studies should aim to quantify the time course and magnitude of this dietary adaptation in humans using the 13C-SBT to establish clear guidelines for dietary standardization.
References
- 1. Effect of Diet upon Intestinal Disaccharidases and Disaccharide Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]
- 3. Effect of diet upon intestinal disaccharidases and disaccharide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the expression of carbohydrate digestion/absorption-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Sucrose-13C6-1 for Large-Scale Metabolic Studies: A Comparative Guide
For researchers embarking on large-scale metabolic studies, the choice of an appropriate isotopic tracer is a critical decision that balances scientific objectives with budgetary constraints. Sucrose-13C6-1, a stable isotope-labeled disaccharide, offers unique advantages for tracing the metabolic fate of sucrose. This guide provides an objective comparison of this compound with its common alternative, 13C-labeled glucose, supported by available data and generalized experimental protocols to aid in the selection process for large-scale research applications.
Cost Comparison of Isotopic Tracers
A direct cost-effectiveness analysis for large-scale studies is challenging due to the variability in bulk pricing, which often requires direct consultation with suppliers. However, a comparison of publicly available prices for smaller quantities can provide a general indication of the relative costs. It is important to note that prices can vary significantly between vendors and are subject to change. Researchers are strongly encouraged to request quotes for bulk quantities for an accurate assessment of cost-effectiveness for their specific large-scale needs.
| Tracer | Vendor Example(s) | Quantity | Price (USD) | Price per Gram (USD) |
| Sucrose-(glucose-13C6) | Sigma-Aldrich | Custom packaging | Available upon request | N/A |
| Sucrose-13C12 | Sigma-Aldrich | 100 mg | $1,015.00 | $10,150.00 |
| [1-13Cglc]sucrose | Omicron Biochemicals, Inc. | 1.0 g | $4,425.00 | $4,425.00 |
| D-Glucose (U-13C6, 99%) | Cambridge Isotope Laboratories | 0.1 mg | $90.00 | $900,000.00 |
| D-Glucose-13C | MedchemExpress | 25 mg | $350.00 | $14,000.00 |
| D-Glucose (2-13C, 99%) | Cambridge Isotope Laboratories | 1 g | $851.00 | $851.00 |
Note: The prices listed are for illustrative purposes and are based on small quantities. Bulk pricing for large-scale studies will likely be substantially different. "U" indicates uniformly labeled, while specific numbering (e.g., "1-" or "2-") indicates the position of the 13C label.
Performance and Application Considerations
The choice between this compound and 13C-glucose is fundamentally dependent on the biological questions being addressed.
-
This compound: This tracer is essential for studies focused on the digestion, uptake, and metabolism of sucrose itself. It allows for the direct tracing of the glucose and fructose moieties of sucrose as they are processed by the body. This is particularly relevant in nutritional studies, research on metabolic syndrome, and in understanding the role of dietary sugars in disease.[1] In humans and other mammals, sucrose is broken down into glucose and fructose by the enzyme sucrase in the small intestine before absorption.[1]
-
13C-Glucose: As a monosaccharide, 13C-glucose is a more direct tracer for central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[2][3] It is often considered the gold standard for general metabolic flux analysis.[2] Different isotopomers of 13C-glucose (e.g., [1,2-13C2]glucose) can be used to probe specific pathways with greater precision.
Generalized Experimental Protocol for Large-Scale Isotopic Tracer Studies
While specific protocols will vary based on the experimental model (cell culture, animal models, or human studies), the following outlines a generalized workflow for a large-scale metabolic tracing experiment.
1. Experimental Design:
- Objective Definition: Clearly define the metabolic pathways of interest and the specific biological questions.
- Tracer Selection: Choose the appropriate tracer (e.g., this compound or a specific 13C-glucose isotopomer) based on the research question.
- Labeling Strategy: Determine the duration of labeling required to achieve isotopic steady-state in the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.
- Sample Size: For large-scale studies, ensure adequate statistical power by including a sufficient number of biological replicates and control groups.
2. Sample Preparation and Tracer Administration:
- Cell Culture: Culture cells in a medium containing the 13C-labeled substrate.
- Animal Models: Administer the tracer via oral gavage, intravenous injection, or incorporation into the diet.
- Quenching and Metabolite Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
3. Analytical Measurement:
- Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the extracted metabolites to determine the incorporation of 13C. GC-MS and LC-MS are commonly used for their sensitivity and ability to measure isotopic enrichment in a wide range of metabolites. NMR can also be used to measure 13C enrichment and provides structural information.
4. Data Analysis:
- Isotopologue Distribution Analysis: Correct for the natural abundance of 13C and determine the mass isotopologue distribution for key metabolites.
- Metabolic Flux Analysis (MFA): Use computational models to calculate the rates (fluxes) of metabolic pathways from the isotopic labeling data.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow and the entry of sucrose and glucose into central carbon metabolism.
References
A Guide to Inter-laboratory Comparison of Sucrose-¹³C₆ Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of Sucrose-¹³C₆ analysis. Sucrose-¹³C₆ is a stable isotope-labeled sucrose used as an internal standard in quantitative analytical studies, often in metabolic research and drug development.[1][2] Ensuring accuracy and reproducibility in its measurement across different laboratories is critical for the validation of analytical methods and the reliability of experimental data.
This document outlines a detailed experimental protocol for a hypothetical inter-laboratory study, presents sample data in a comparative format, and illustrates the workflow using a Graphviz diagram. The methodologies are based on established practices for stable isotope dilution analysis and inter-laboratory validation.[3][4]
Comparative Performance Data
The following table summarizes hypothetical results from a proficiency test involving five laboratories. Each laboratory was provided with a standardized sample of human plasma spiked with a known concentration of a target analyte and Sucrose-¹³C₆ as an internal standard. The objective was to quantify the analyte concentration using a stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) method.
Table 1: Inter-laboratory Comparison of Analyte Quantification using Sucrose-¹³C₆ Internal Standard
| Laboratory ID | Reported Concentration (ng/mL) | Bias (%) | Within-Day Precision (RSDr %) | Between-Day Precision (RSDR %) |
| Lab A | 102.5 | +2.5 | 1.8 | 2.5 |
| Lab B | 98.7 | -1.3 | 2.1 | 3.0 |
| Lab C | 105.1 | +5.1 | 2.5 | 3.8 |
| Lab D | 99.2 | -0.8 | 1.5 | 2.2 |
| Lab E | 101.8 | +1.8 | 2.0 | 2.7 |
| Assigned Value: 100 ng/mL |
RSDr: Repeatability Relative Standard Deviation RSDR: Reproducibility Relative Standard Deviation
Experimental Protocol
This section details the standardized operating procedure (SOP) that should be followed by all participating laboratories to ensure consistency in the comparison.
Objective: To assess the accuracy and reproducibility of analyte quantification using Sucrose-¹³C₆ as an internal standard via a stable isotope dilution LC-MS/MS method.
Materials:
-
Blank human plasma
-
Analyte certified reference material (CRM)
-
Sucrose-¹³C₆ internal standard (IS) solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of the analyte CRM in methanol.
-
Perform serial dilutions of the analyte stock solution with blank human plasma to create calibration standards at concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 75, and 400 ng/mL) in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each standard, QC, and study sample in a 96-well plate, add 150 µL of a protein precipitation solution containing the Sucrose-¹³C₆ internal standard in acetonitrile. The final concentration of the IS in the precipitation solution should be optimized to produce a response comparable to the analyte.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and Sucrose-¹³C₆.
-
-
-
Data Analysis and Reporting:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the Sucrose-¹³C₆ internal standard against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting.
-
Determine the concentration of the analyte in the QC and study samples from the calibration curve.
-
Report the calculated concentrations, accuracy (as percent bias from the nominal value), and precision (as relative standard deviation for replicate measurements). Statistical analysis for inter-laboratory comparison should follow ISO 5725 guidelines.[3]
-
Workflow and Data Relationship Diagrams
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the logical relationship of the analytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Results of an Interlaboratory Comparison of a Liquid Chromatography–Isotope Ratio Mass Spectrometry Method for the Determination of 13C/12C Ratios of Saccharides in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory Validation of a Stable Isotope Dilution and Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Aflatoxins in Milk, Milk-Based Infant Formula, and Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sucrose-13C6-1: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Sucrose-13C6-1, a non-radioactive, stable isotope-labeled sucrose used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is utilized as a tracer in various scientific studies, including metabolic research.[1] While sucrose itself is generally considered non-hazardous, proper disposal protocols are necessary to manage laboratory waste effectively and safely.[2]
Key Safety and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | ¹³C₆C₆H₂₂O₁₁[3] |
| Molecular Weight | 348.25 g/mol [3] |
| Melting Point | 185-187 °C |
| Isotopic Purity | ≥99 atom % ¹³C |
| Oral LD50 (Rat) | 29,700 mg/kg (for unlabeled sucrose) |
Experimental Workflow and Disposal Planning
The disposal procedure for this compound is contingent on the experimental context in which it is used. The primary consideration is whether the compound is in its pure, solid form or dissolved in a solvent, potentially mixed with other reagents.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
1. Uncontaminated, Pure this compound (Solid)
If the this compound is in its original, uncontaminated solid form, it can typically be disposed of as non-hazardous chemical waste.
-
Step 1: Ensure the container is securely sealed.
-
Step 2: Label the container clearly as "this compound" and indicate that it is non-hazardous.
-
Step 3: Place the sealed container in the designated receptacle for non-hazardous solid chemical waste, following your institution's specific guidelines.
2. This compound in Non-Hazardous Aqueous Solution
For solutions of this compound in water or other non-hazardous solvents:
-
Step 1: Absorb the liquid using an inert material such as vermiculite, sand, or absorbent pads.
-
Step 2: Place the absorbent material into a sealed container or heavy-duty plastic bag.
-
Step 3: Label the container with the contents ("this compound in aqueous solution, absorbed") and dispose of it as non-hazardous solid waste.
3. This compound Mixed with Hazardous Materials
If the this compound waste is mixed with hazardous chemicals (e.g., organic solvents, cytotoxic agents), the entire mixture must be treated as hazardous waste.
-
Step 1: Do not mix with other waste streams.
-
Step 2: Collect the waste in a designated, compatible, and properly sealed hazardous waste container.
-
Step 3: Label the container clearly with all chemical constituents, including this compound, and affix the appropriate hazardous waste labels as required by your institution and local regulations.
-
Step 4: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Important Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemical waste.
-
Consult Institutional Guidelines: Your institution's EHS office is the primary resource for specific disposal protocols. Always consult their guidelines before disposing of any laboratory waste.
-
Local Regulations: Be aware of and comply with all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Sucrose-13C6-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sucrose-13C6-1. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed as the toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around the material.[1][2] Must conform to ANSI Z87.1 standards. |
| Chemical Goggles | Recommended when there is a risk of splashing, such as when preparing solutions.[1][3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential splashes and dust. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injury from spills or dropped items. |
| Respiratory Protection | Dust Mask or Respirator (e.g., N95) | Recommended when handling the solid form if dust is generated and adequate ventilation is not available. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: Handling and Use
A systematic workflow is critical for minimizing risk and ensuring the integrity of experiments involving this compound.
1. Pre-Handling Preparations:
-
Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste containers are readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling the Solid Compound:
-
Ventilation: Handle the compound in a well-ventilated area. A chemical fume hood or an area with local exhaust ventilation is recommended, especially where dust may be formed.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust by handling the powder gently.
-
Container Handling: Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.
3. Solution Preparation (if applicable):
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, be aware that carbon oxides may be formed under fire conditions.
4. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: While not classified as hazardous, the waste may need to be managed as chemical waste depending on institutional and local regulations.
-
Solid Waste:
-
Unused or surplus material should be collected in a suitable, closed, and labeled container for disposal.
-
Avoid generating dust during disposal procedures.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions can typically be diluted with plenty of water and flushed down the sanitary sewer, unless restricted by local codes.
-
-
Container Disposal:
-
Empty containers may retain product residues (dust, solids). Observe all warnings and precautions listed for the product. Dispose of containers in accordance with federal, state, and local requirements.
-
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
